2,5-Dihydro-1H-pyrrole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49883. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGHIGVFLOPEHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955526 | |
| Record name | 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3395-35-5, 3220-74-4 | |
| Record name | 3,4-Dehydroproline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dehydroproline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-2,3-Dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003395355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dehydroproline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2,3-dihydro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dihydro-1H-pyrrole-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN38AMU74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: A Technical Guide
Introduction
2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also commonly known as (S)-3,4-dehydroproline, is a valuable constrained amino acid analogue. Its rigidified pyrroline ring structure makes it a crucial component in peptidomimetics and a useful tool in medicinal chemistry for introducing conformational constraints into peptides. This can lead to enhanced biological activity and metabolic stability. Furthermore, 3,4-dehydroproline serves as a key chiral building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of prominent synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in its preparation.
Synthetic Route 1: From (2S,4R)-4-Hydroxyproline via Phenylselenoxide Elimination
One of the most established methods for the synthesis of (S)-3,4-dehydroproline involves the dehydration of the readily available and inexpensive (2S,4R)-4-hydroxyproline. A highly regioselective approach utilizes a phenylselenoxide elimination to introduce the double bond. This multi-step synthesis begins with the protection of the amine and carboxylic acid functionalities, followed by activation of the hydroxyl group, nucleophilic substitution with a selenium reagent, oxidation, and finally, deprotection.
Experimental Protocol
Step 1: Synthesis of (2S,4R)-N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester (2S,4R)-N-Benzyloxycarbonyl-4-hydroxyproline is esterified and then tosylated to activate the hydroxyl group for subsequent nucleophilic substitution.
Step 2: Synthesis of (2S,4S)-N-Benzyloxycarbonyl-4-phenylselenoproline methyl ester Diphenyldiselenide is reduced with sodium borohydride to generate the phenylselenoate anion, which then displaces the tosylate group from the proline derivative in an SN2 reaction.
-
To a solution of diphenyldiselenide (8.58 g, 27.5 mmol) in absolute ethanol (250 mL) under a nitrogen atmosphere, sodium borohydride (2.08 g, 55 mmol) is added in portions until the yellow solution becomes colorless.
-
(2S,4R)-N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester (19.1 g, 44 mmol) is added, and the reaction mixture is refluxed for 2.5 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether (300 mL). The organic layer is washed with water (3 x 200 mL), dried over magnesium sulfate, filtered, and concentrated to yield the crude product.
-
Purification by flash chromatography on silica gel gives the desired product.
Step 3: Phenylselenoxide Elimination to (S)-N-Benzyloxycarbonyl-3,4-dehydroproline methyl ester The selenide is oxidized to a selenoxide, which then undergoes a syn-elimination to form the alkene.
-
To a stirred solution of (2S,4S)-N-Benzyloxycarbonyl-4-phenylselenoproline methyl ester (8.36 g, 20 mmol) and pyridine (2.37 g, 30 mmol) in dichloromethane (100 mL) cooled in an ice bath, 30% hydrogen peroxide (5.6 g, 50 mmol) is added gradually.
-
The reaction mixture is stirred vigorously at 25 °C for 1.5 hours.
-
The mixture is diluted with dichloromethane (100 mL) and washed successively with 5% aqueous HCl (2 x 50 mL), saturated aqueous Na2CO3 solution (50 mL), and water (3 x 50 mL).
-
The organic layer is dried, filtered, and concentrated to give the crude dehydroproline derivative.
Step 4: Deprotection to (S)-3,4-Dehydroproline The benzyloxycarbonyl and methyl ester protecting groups are removed to yield the final product.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Conditions | Yield |
| 1 | (2S,4R)-N-Benzyloxycarbonyl-4-hydroxyproline | 1. MeOH, SOCl2; 2. TsCl, Pyridine | Dichloromethane | 0 °C to RT | High |
| 2 | (2S,4R)-N-Benzyloxycarbonyl-4-tosyloxyproline methyl ester | (PhSe)2, NaBH4 | Ethanol | Reflux, 2.5 h | 81% |
| 3 | (2S,4S)-N-Benzyloxycarbonyl-4-phenylselenoproline methyl ester | H2O2, Pyridine | Dichloromethane | 0-25 °C, 1.5 h | High |
| 4 | (S)-N-Benzyloxycarbonyl-3,4-dehydroproline methyl ester | Trimethylsilyl iodide | Chloroform | Reflux | 50% (overall from commercial starting material)[1] |
Synthetic Pathway Diagram
Caption: Synthesis of (S)-3,4-Dehydroproline from 4-Hydroxyproline.
Synthetic Route 2: From N-Boc-Diallylamine via Ring-Closing Metathesis
A modern and efficient approach to the synthesis of the protected form of (S)-3,4-dehydroproline utilizes a ring-closing metathesis (RCM) reaction as the key step to form the pyrroline ring. This is followed by a directed alkoxycarbonylation and an enzymatic kinetic resolution to achieve the desired enantiomer.
Experimental Protocol
Step 1: Synthesis of N-Boc-diallylamine Diallylamine is protected with a tert-butyloxycarbonyl (Boc) group.
-
To a solution of diallylamine (6.3 g, 64.9 mmol) in cyclohexane (30 mL), a solution of di-tert-butyl dicarbonate (14.1 g, 64.7 mmol) in cyclohexane (10 mL) is added at 10 °C.
-
The reaction mixture is stirred until completion.
Step 2: Ring-Closing Metathesis to N-Boc-2,5-dihydro-1H-pyrrole The diene undergoes RCM using a ruthenium catalyst to form the five-membered ring.
-
N-Boc-diallylamine is dissolved in dichloromethane (0.4 M solution).
-
Grubbs' first-generation catalyst (0.5 mol%) is added, and the solution is refluxed for 2.5 hours.[2][3]
-
The reaction is quenched, and the product is purified by distillation.
Step 3: Directed Alkoxycarbonylation The pyrroline is deprotonated with a strong base and then quenched with an alkyl chloroformate to introduce the carboxylic acid precursor at the C2 position.
Step 4: Enzymatic Kinetic Resolution The racemic ester is resolved using a lipase to selectively hydrolyze one enantiomer to the carboxylic acid.
-
The racemic N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester is subjected to enzymatic hydrolysis using a lipase from Candida antarctica in a suitable buffer system.
-
The reaction is monitored until approximately 50% conversion is reached.
-
The resulting mixture of the (S)-acid and the unreacted (R)-ester is then separated.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Conditions | Yield |
| 1 | Diallylamine | Di-tert-butyl dicarbonate | Cyclohexane | 10 °C | 98%[4] |
| 2 | N-Boc-diallylamine | Grubbs' Catalyst (1st Gen) | Dichloromethane | Reflux, 2.5 h | 90-94%[2] |
| 3 | N-Boc-2,5-dihydro-1H-pyrrole | s-BuLi, (-)-sparteine, methyl chloroformate | Diethyl ether | -78 °C | 76% (racemic ester)[4] |
| 4 | Racemic N-Boc-ester | Lipase (Candida antarctica) | Buffer | RT | High (for the (S)-acid)[4] |
Synthetic Pathway Diagram
Caption: Synthesis of (S)-3,4-Dehydroproline via Ring-Closing Metathesis.
Synthetic Route 3: From Aminoallenes via Silver-Catalyzed Cyclization
A versatile method for the synthesis of substituted 3,4-dehydroproline derivatives involves a silver-catalyzed intramolecular cyclization of aminoallenes. This approach allows for the introduction of diversity at various positions of the pyrroline ring. The synthesis culminates in the hydrolysis of the ester to yield the carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 3-Aminoallene-3-carboxylate Methyl Esters The allene precursors are typically synthesized from the corresponding propargyl alcohols.
Step 2: Silver-Catalyzed Intramolecular Cyclization The aminoallene undergoes a silver(I)-catalyzed cyclization to form the 3-pyrroline scaffold.
-
The 3-aminoallene-3-carboxylate methyl ester is dissolved in a suitable solvent such as dichloromethane.
-
A catalytic amount of a silver salt (e.g., AgBF4) is added, and the reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is worked up by filtration through a pad of celite and concentration of the filtrate.
Step 3: N-Functionalization (Optional) The secondary amine of the pyrroline ring can be functionalized at this stage if desired.
Step 4: Saponification of the Methyl Ester The methyl ester is hydrolyzed to the carboxylic acid using a base.
-
The 3-pyrroline methyl ester derivative is dissolved in a mixture of methanol and water.
-
An excess of a base, such as lithium hydroxide or sodium hydroxide, is added.
-
The reaction is stirred, typically at room temperature or with gentle heating, until the ester hydrolysis is complete.
-
The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylate.
-
The product is then extracted with an organic solvent and purified.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Conditions | Yield |
| 1 | Propargyl alcohol derivative | Various | Multiple steps | - | Variable |
| 2 | 3-Aminoallene-3-carboxylate methyl ester | Ag(I) catalyst | Dichloromethane | Room Temperature | Excellent |
| 3 | 3-Pyrroline methyl ester | N-functionalizing agent | Varies | Varies | Varies |
| 4 | Functionalized 3-pyrroline methyl ester | LiOH or NaOH | Methanol/Water | RT to 60 °C | Good to Excellent |
Synthetic Pathway Diagram
Caption: Synthesis of 3,4-Dehydroproline Derivatives from Aminoallenes.
The synthesis of this compound can be achieved through several distinct and effective routes. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for specific stereochemistry or substitutions on the pyrroline ring. The classical approach starting from 4-hydroxyproline is reliable and uses an inexpensive starting material. The ring-closing metathesis route offers an elegant and efficient pathway to the enantiomerically pure product. The silver-catalyzed cyclization of aminoallenes provides a flexible strategy for creating a library of diverse dehydroproline analogues. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
An In-depth Technical Guide on the Physicochemical Properties of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a molecule of interest to researchers, scientists, and professionals in the field of drug development. This document collates available data on its chemical characteristics and outlines general methodologies for its synthesis and analysis.
Core Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that a significant portion of the available data is derived from computational predictions, with experimentally determined values being less common in the public domain.
| Property | Value | Source |
| IUPAC Name | (2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | PubChem[1] |
| Synonyms | 3,4-dehydro-D-proline | PubChem[1] |
| Molecular Formula | C5H7NO2 | PubChem, BIOSYNCE[1][2] |
| Molecular Weight | 113.11 g/mol | PubChem[1] |
| CAS Number | 58640-72-5 ((R)-enantiomer) | PubChem[1] |
| 3395-35-5 (unspecified stereochemistry) | BIOSYNCE[2] | |
| Canonical SMILES | C1C=C--INVALID-LINK--C(=O)O | PubChem[1] |
| Predicted XLogP3 | -2.5 | PubChem[1] |
| Predicted pKa (Strongest Acidic) | 1.76 | ChemAxon via HMDB[3] |
| Predicted pKa (Strongest Basic) | 10.66 | ChemAxon via HMDB[3] |
| Predicted LogS | 0.27 | ALOGPS via HMDB[3] |
Experimental Protocols
A generalized workflow for the synthesis is presented below. This process typically starts from N-Boc-diallylamine and proceeds through ring-closing metathesis, followed by directed alkoxycarbonylation and subsequent deprotection to yield the desired product.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in distinct signaling pathways. While pyrrole-containing compounds are known to exhibit a wide range of biological activities, the specific mechanisms of action for this particular molecule have not been elucidated.[6] Therefore, a diagrammatic representation of a signaling pathway is not feasible at this time.
Logical Relationships in Physicochemical Property Determination
The determination of key physicochemical parameters such as pKa, logP, and solubility are interconnected and follow a logical experimental progression. A conceptual workflow for characterizing a novel compound like this compound is outlined below.
This guide serves as a summary of the currently available information on the physicochemical properties of this compound. Further experimental investigations are required to fully characterize this compound and understand its biological significance.
References
- 1. (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | C5H7NO2 | CID 6994108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynce.com [biosynce.com]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: An Alpha-Amino Acid for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a cyclic alpha-amino acid, serves as a versatile molecule in biochemical research and as a valuable building block in medicinal chemistry. More commonly known by its synonym, 3,4-dehydro-L-proline (for the L-stereoisomer), this compound is a proline analogue that exhibits significant biological activities. Its unique structural features, including the presence of a double bond within the pyrroline ring, confer distinct conformational properties that are leveraged in the design of bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, biological roles, and experimental applications, with a focus on its function as an alpha-amino acid.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below, with data presented for the common L-stereoisomer, 3,4-dehydro-L-proline.
| Property | Value | References |
| IUPAC Name | (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | [2] |
| Synonyms | 3,4-Dehydro-L-proline, (S)-3-Pyrroline-2-carboxylic acid | [2] |
| Molecular Formula | C₅H₇NO₂ | [2] |
| Molecular Weight | 113.11 g/mol | [2] |
| CAS Number | 4043-88-3 | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 248-250 °C | |
| Storage Temperature | 2-8 °C | [3] |
Biological Activity and Mechanism of Action
The biological significance of this compound, particularly the L-isomer, stems from its ability to interact with specific biological targets, primarily as an enzyme inhibitor and a receptor agonist.
Inhibition of Prolyl-4-Hydroxylase
3,4-Dehydro-L-proline is a potent inhibitor of prolyl-4-hydroxylase (P4H), an enzyme crucial for the post-translational modification of proline residues to 4-hydroxyproline.[4][5] This hydroxylation is a critical step in the biosynthesis of collagen, where it stabilizes the collagen triple helix.[6][7] The inhibition of P4H by 3,4-dehydro-L-proline occurs at micromolar concentrations and is thought to proceed via a "suicide inhibitor" mechanism, leading to the irreversible inactivation of the enzyme.[5][8] This inhibitory action disrupts the normal synthesis and secretion of collagen and other hydroxyproline-rich glycoproteins.[4] One study noted a marked reduction in prolyl hydroxylase specific activity in mammalian cell cultures exposed to 0.2 mM L-3,4-dehydroproline.[9]
The signaling pathway illustrating the role of prolyl-4-hydroxylase in collagen synthesis and its inhibition by 3,4-dehydro-L-proline is depicted below.
Agonism at the Strychnine-Sensitive Glycine Receptor
Precursor for VLA-4 Antagonists
In the field of drug development, 3,4-dehydro-L-proline is a key chiral building block for the synthesis of potent and orally active antagonists of Very Late Antigen-4 (VLA-4).[3] VLA-4, also known as integrin α4β1, is a cell adhesion molecule expressed on leukocytes that plays a critical role in inflammatory responses by mediating leukocyte trafficking and recruitment to sites of inflammation.[10] VLA-4 antagonists are therefore of significant interest for the treatment of various inflammatory and autoimmune diseases.
The "inside-out" signaling pathway leading to VLA-4 activation, a target for antagonists derived from 3,4-dehydro-L-proline, is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Dehydro-L-proline | C5H7NO2 | CID 94284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VLA-4 - Wikipedia [en.wikipedia.org]
Unveiling Nature's Arsenal: A Technical Guide to the Natural Occurrence of 2,5-Dihydropyrrole Derivatives
For Immediate Release
A comprehensive technical guide detailing the natural occurrence, biological activity, and biosynthesis of 2,5-dihydropyrrole derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth analysis of this important class of heterocyclic compounds, which are integral scaffolds in a variety of bioactive natural products.
The 2,5-dihydropyrrole (or pyrroline) ring system is a recurring motif in alkaloids isolated from a diverse range of natural sources, including marine sponges, fungi, and plants. These compounds exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug discovery and development.
Natural Sources and Biological Activities
2,5-Dihydropyrrole derivatives have been identified in a variety of organisms, where they contribute to a range of biological effects. Marine sponges of the genus Agelas and Stylissa are prolific producers of pyrrole-imidazole alkaloids, many of which contain the 2,5-dihydropyrrole core and exhibit potent antimicrobial, antiviral, and cytotoxic properties.[1][2][3][4] Fungi, particularly endophytic species of Penicillium and Aspergillus, also synthesize pyrrolidine alkaloids that can feature the 2,5-dihydropyrrole moiety, displaying significant antifungal and cytotoxic activities.[5] In the plant kingdom, a novel 2,5-dihydropyrrole derivative isolated from Datura metel has demonstrated notable in vitro activity against Aspergillus and Candida species.
The biological activities of these compounds are summarized below, with quantitative data presented for easy comparison.
Table 1: Antifungal Activity of Selected 2,5-Dihydropyrrole Derivatives
| Compound | Source Organism | Fungal Species | MIC (µg/mL) | Reference |
| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Datura metel | Candida albicans | 21.87 - 43.75 | |
| Candida tropicalis | 21.87 - 43.75 | |||
| Aspergillus fumigatus | 21.87 - 43.75 | |||
| Aspergillus flavus | 21.87 - 43.75 | |||
| Aspergillus niger | 21.87 - 43.75 | |||
| Nakamurine B | Agelas nakamurai | Candida albicans | 60 | [2] |
Table 2: Cytotoxic Activity of Selected 2,5-Dihydropyrrole Derivatives and Related Alkaloids
| Compound/Derivative | Source Organism | Cell Line | IC50 (µM) | Reference |
| 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analog | Synthetic | HCT-116 (Colon Cancer) | 0.39 | [6] |
| Tropolone sesquiterpenoids | Fungal | Jurkat | 0.07 - 0.20 | [7] |
| MDA-MB-231 (Breast Cancer) | 16.28 - 18.58 | [7] | ||
| 2,5-dihydro-1H-pyrrole-2-carboxylates (sulfonamide derivative) | Synthetic | MCF7 (Breast Cancer) | 19.8 | [8] |
| MOLT-4 (Leukemia) | 15.3 | [8] | ||
| HL-60 (Leukemia) | 17.6 | [8] |
Experimental Protocols
The isolation and characterization of 2,5-dihydropyrrole derivatives from natural sources typically involve a combination of chromatographic and spectroscopic techniques. A general workflow for bioassay-guided isolation is often employed to target compounds with specific biological activities.
Bioassay-Guided Isolation Workflow
Detailed Methodologies
1. Extraction and Initial Fractionation: The dried and ground biological material (e.g., marine sponge, fungal culture) is typically extracted exhaustively with a series of solvents of increasing polarity, such as methanol and dichloromethane.[9] The resulting crude extract is then subjected to preliminary fractionation, often using vacuum liquid chromatography (VLC) or column chromatography over silica gel.[10]
2. Bioassay-Guided Purification: Fractions obtained from the initial separation are screened for the desired biological activity (e.g., antifungal, cytotoxic). Active fractions are then subjected to further purification using techniques such as preparative high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a gradient elution system (e.g., methanol-water or acetonitrile-water).[11][12]
3. Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods. Mass spectrometry (MS) provides information on the molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.[13][14][15][16][17]
4. Antifungal Susceptibility Testing: The antifungal activity of isolated compounds is commonly determined using broth microdilution methods according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19] The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth, is determined. Agar-based diffusion methods and bioautography are also employed for screening of antifungal properties.[20][21][22]
5. Cytotoxicity Assays: The cytotoxic effects of the compounds on cancer cell lines are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[23][24] This colorimetric assay measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Biosynthesis of the 2,5-Dihydropyrrole Core
The biosynthesis of the pyrrolidine ring, the precursor to the 2,5-dihydropyrrole moiety, generally originates from the amino acid L-ornithine.[25][26] While the specific enzymatic machinery for the desaturation of the pyrrolidine ring to a 2,5-dihydropyrrole in the context of these natural products is an area of ongoing research, the initial steps of the pathway are well-established for related pyrrolidine alkaloids.[27][28][29]
Plausible Biosynthetic Pathway of the Pyrrolidine Ring
The pathway is initiated by the decarboxylation of L-ornithine to putrescine, catalyzed by ornithine decarboxylase (ODC).[25] Putrescine is then methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. Subsequent oxidative deamination by a diamine oxidase leads to the formation of the 1-methyl-Δ¹-pyrrolinium cation, a key intermediate that serves as the precursor for a variety of pyrrolidine alkaloids.[25] The formation of the 2,5-dihydropyrrole ring is hypothesized to occur via a subsequent oxidation or desaturation step, likely catalyzed by an oxidoreductase enzyme. The continued exploration of the enzymology of these pathways holds significant potential for the biocatalytic production of novel bioactive compounds.[30][31][32]
This technical guide provides a foundational understanding of the natural occurrence of 2,5-dihydropyrrole derivatives, highlighting their potential as lead compounds in drug discovery. The detailed protocols and biosynthetic insights aim to facilitate further research and development in this exciting field of natural product chemistry.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "The Use of Bioassay-Guided Fractionation in the Isolation and Characte" by Stephanie J. Eckerman [digitalcommons.csbsju.edu]
- 6. Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic and proliferation-inhibitory activity of natural and synthetic fungal tropolone sesquiterpenoids in various cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 10. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 11. Characterization, Preparation, and Purification of Marine Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Natural products and antifungal drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Testing of antifungal natural products: methodologies, comparability of results and assay choice | Semantic Scholar [semanticscholar.org]
- 23. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides | MDPI [mdpi.com]
- 24. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Identification of a Second Site of Pyrrolizidine Alkaloid Biosynthesis in Comfrey to Boost Plant Defense in Floral Stage, - PMC [pmc.ncbi.nlm.nih.gov]
- 30. drugtargetreview.com [drugtargetreview.com]
- 31. mdpi.com [mdpi.com]
- 32. Enzyme evolution in natural products biosynthesis: target- or diversity-oriented? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Core: A Technical Guide to the Anticipated Biological Activity of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the biological significance of the 2,5-Dihydro-1H-pyrrole-2-carboxylic acid scaffold, a heterocyclic motif of considerable interest in medicinal chemistry. While direct quantitative data on the biological activity of the parent compound remains elusive in publicly accessible literature, its structural relationship to known neuroactive agents, particularly NMDA receptor antagonists, suggests a strong potential for activity in the central nervous system. This document provides a comprehensive overview of the rationale for this interest, detailed experimental protocols for assessing its potential neuroprotective and neuromodulatory effects, and a summary of the biological activities of structurally related pyrrolidine derivatives. The included signaling pathway diagrams and experimental workflows are intended to serve as a robust resource for researchers aiming to explore the therapeutic potential of this and similar chemical entities.
Introduction: The Pyrrolidine Scaffold in Neuroscience
The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, five-membered structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets.[2] Analogs of pyrrolidine-2-carboxylic acid, in particular, have shown significant promise in the development of agents targeting the central nervous system. A key area of investigation for such compounds is the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3][4]
Overactivation of the NMDA receptor is a central mechanism in glutamate-induced excitotoxicity, a pathological process implicated in a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][6] Consequently, the development of NMDA receptor antagonists is a major focus of neuropharmacology. While no specific biological activity data for this compound has been reported, its structural similarity to known NMDA receptor ligands warrants a thorough investigation of its potential in this area.
Potential Biological Activity and Mechanism of Action
It is hypothesized that this compound may act as a competitive antagonist at the glutamate or glycine binding site of the NMDA receptor. The carboxylic acid moiety is a common feature in many excitatory amino acid receptor ligands, and the pyrrolidine ring can provide the necessary conformational constraints for receptor binding.
The NMDA Receptor and Excitotoxicity Signaling Pathway
Excessive activation of the NMDA receptor by glutamate leads to a massive influx of calcium ions (Ca²⁺) into the neuron.[5] This calcium overload triggers a cascade of downstream events, including the activation of proteases, lipases, and nucleases, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death.[7][8]
Quantitative Data on Related Compounds
While quantitative data for the parent compound this compound is not available, the following table summarizes the activity of some structurally related pyrrolidine and piperidine derivatives that act as NMDA receptor antagonists. This data is provided for comparative purposes to highlight the potential of this chemical class.
| Compound Name | Receptor/Assay | Activity Metric | Value | Reference |
| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) | NMDA Receptor Binding ([³H]CGS 19755 displacement) | IC₅₀ | 67 ± 6 nM | [9] |
| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) | Cortical Slice (vs. 40 µM NMDA) | IC₅₀ | 1.9 ± 0.24 µM | [9] |
| 6-Chloro-indole-2-carboxylate derivatives | Glycine Site Binding ([³H]glycine displacement) | Kᵢ | < 1 µM | [10] |
Experimental Protocols
To assess the biological activity of this compound, a series of in vitro assays are recommended. The following protocols provide a detailed methodology for conducting these key experiments.
General Experimental Workflow for Compound Screening
The initial assessment of a novel compound like this compound typically follows a hierarchical screening process, starting with binding assays to determine target affinity, followed by cell-based functional assays to evaluate efficacy and mechanism of action.
Protocol: Competitive NMDA Receptor Binding Assay
This assay determines the affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of this compound at the NMDA receptor.
Materials:
-
Membrane Preparation: Rat cortical membranes expressing NMDA receptors.
-
Radioligand: [³H]CGS 19755 (a high-affinity competitive NMDA receptor antagonist).
-
Test Compound: this compound, dissolved in an appropriate buffer, at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled NMDA receptor antagonist (e.g., unlabeled CGS 19755 or D-AP5).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Incubation: In a 96-well plate, combine the rat cortical membranes, [³H]CGS 19755 (at a concentration close to its Kₑ), and varying concentrations of the test compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the high concentration of the non-labeled antagonist.
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol: Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This cell-based assay assesses the neuroprotective potential of a test compound against glutamate-induced neuronal death.
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for neuroprotection.
Materials:
-
Primary Neuronal Cultures: e.g., rat or mouse primary cortical neurons.
-
Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics.
-
Glutamate Solution: L-glutamic acid dissolved in culture medium.
-
Test Compound: this compound at various concentrations.
-
Cell Viability Assay Reagent: e.g., MTT, PrestoBlue, or a lactate dehydrogenase (LDH) release assay kit.
-
Plate Reader: Capable of measuring absorbance or fluorescence.
Procedure:
-
Cell Plating: Plate the primary neurons in 96-well plates and culture for several days to allow for maturation.
-
Compound Pre-incubation: Treat the neurons with various concentrations of the test compound for a specified period (e.g., 1-24 hours) before glutamate exposure. Include vehicle-only control wells.
-
Glutamate Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes). A set of control wells should not be exposed to glutamate.
-
Wash and Recovery: Remove the glutamate-containing medium and replace it with fresh, compound-containing medium. Allow the cells to recover for 24 hours.
-
Viability Assessment: Measure cell viability using a chosen assay. For an LDH assay, collect the supernatant to measure LDH release (an indicator of cell death). For an MTT or PrestoBlue assay, incubate the cells with the reagent and measure the resulting colorimetric or fluorescent signal (an indicator of metabolic activity and cell viability).
-
Data Analysis: Normalize the viability data to the control wells (no glutamate, no compound) and the glutamate-only wells. Plot the percentage of neuroprotection against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ value.
Conclusion and Future Directions
While the biological activity of this compound remains to be explicitly defined, its structural characteristics place it in a promising chemical space for the development of novel neuromodulatory agents. The methodologies and comparative data presented in this guide provide a solid foundation for the systematic evaluation of this compound and its derivatives. Future research should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship (SAR) for NMDA receptor antagonism and neuroprotection. Successful in vitro findings should be followed by in vivo studies in relevant animal models of neurological disorders to ascertain the therapeutic potential of this intriguing scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. The novel NMDA receptor antagonist, 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, is a gating modifier in cultured mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 7. Oxidative Glutamate Toxicity Can Be a Component of the Excitotoxicity Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 9. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydroproline. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the experimental protocols for obtaining such data.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~5.8 | m | H-3, H-4 |
| ~4.3 | m | H-2 |
| ~3.8 | m | H-5 |
| ~10-12 | br s | COOH |
| ~8-9 | br s | NH |
Note: Exact chemical shifts can vary depending on the solvent and pH. Data is compiled from publicly available spectral databases.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | C=O (Carboxylic Acid) |
| ~125-130 | C-3, C-4 |
| ~60-65 | C-2 |
| ~50-55 | C-5 |
Note: Exact chemical shifts can vary depending on the solvent. Data is compiled from publicly available spectral databases.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~3300 (broad) | N-H stretch |
| ~3000 | C-H stretch (alkene) |
| 1760-1690 (strong) | C=O stretch (Carboxylic Acid) |
| ~1650 | C=C stretch |
| 1320-1210 | C-O stretch |
| 1440-1395 | O-H bend |
Note: IR data is sourced from spectral databases and typical values for the functional groups present.[1][2]
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 113.05 | [M]⁺ (Molecular Ion) |
| 68 | [M - COOH]⁺ |
Note: Fragmentation patterns can vary based on the ionization technique used.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid
A common precursor for this compound is its N-Boc protected form. A synthesis method has been described by Stürmer, et al. (2001).[3] The key steps involve:
-
Ring-Closing Metathesis (RCM): Starting from N-Boc-diallylamine to form N-Boc-3-pyrroline.
-
Directed Alkoxycarbonylation: Introduction of the carboxylic acid group at the 2-position.
-
Enzymatic Kinetic Resolution: To obtain the desired enantiomer.
N-Boc Deprotection
To obtain the final compound, the tert-butyloxycarbonyl (Boc) protecting group is removed. A general procedure is as follows:
-
Dissolve the N-Boc protected compound in a suitable solvent such as dioxane or dichloromethane.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected product as its corresponding salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of 16 ppm is used with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 240 ppm is common, with a longer relaxation delay (2-5 seconds) and proton decoupling.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid for electrospray ionization (ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound.
Visualizations
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
References
Technical Guide: 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a cyclic unsaturated amino acid analog, serves as a valuable scaffold in medicinal chemistry and drug discovery. Its constrained conformation and chiral nature make it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug development, with a focus on its emerging role in oncology.
Chemical Identification and Properties
The unique structural features of this compound give rise to different stereoisomers. The Chemical Abstracts Service (CAS) has assigned distinct registry numbers to its racemic form and enantiomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Racemic) | 3395-35-5[1] | C₅H₇NO₂ | 113.11 |
| (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | 58640-72-5[2][3] | C₅H₇NO₂ | 113.11 |
| (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | Not available | C₅H₇NO₂ | 113.11 |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound often involves a multi-step process, including ring-closing metathesis and enzymatic kinetic resolution. A common strategy involves the synthesis of the N-Boc protected (S)-enantiomer.[4]
Protocol 1: Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid[4]
This synthesis protocol involves three key stages:
-
Ring-Closing Metathesis (RCM): Starting from N-Boc-diallylamine, a ruthenium-catalyzed RCM reaction is employed to form the 2,5-dihydropyrrole ring.
-
Directed Alkoxycarbonylation: The introduction of the carboxylic acid functionality at the C2 position is achieved through directed alkoxycarbonylation using strong lithium bases and alkyl carbonates.
-
Enzymatic Kinetic Resolution: The resulting racemic mixture of the N-Boc protected ester is resolved using a lipase-catalyzed hydrolysis to selectively yield the (S)-enantiomer of the carboxylic acid.
Experimental Workflow for Synthesis
Caption: Synthetic pathway for (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Applications in Drug Development: Anticancer Activity
Derivatives of the 2,5-dihydropyrrole scaffold have shown significant promise as anticancer agents. These compounds have been investigated for their ability to inhibit various signaling pathways crucial for tumor growth and proliferation.
Inhibition of Cancer Cell Growth
Numerous studies have demonstrated the cytotoxic effects of pyrrole and dihydropyrrole derivatives against a range of human cancer cell lines. The table below summarizes the in vitro antiproliferative activity of selected 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.[5]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity Index (SI) |
| trans-4k | A549 | Lung Alveolar Adenocarcinoma | 11.7 | 15.5 |
| cis-4k | A549 | Lung Alveolar Adenocarcinoma | 82.2 | 1.27 |
| Cisplatin | A549 | Lung Alveolar Adenocarcinoma | >38.5 | <0.59 |
| trans-4k | HT-29 | Colorectal Adenocarcinoma | 19.6 | 8.66 |
| Cisplatin | HT-29 | Colorectal Adenocarcinoma | 64.3 | 6.67 |
Data extracted from a study on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives.[5]
Targeting Key Signaling Pathways
The anticancer effects of dihydropyrrole derivatives are often attributed to their interaction with critical signaling pathways involved in tumorigenesis.
Hedgehog Signaling Pathway: Certain 3-aroyl-1-arylpyrrole derivatives have been shown to inhibit the Hedgehog signaling pathway.[6] This pathway is aberrantly activated in several cancers and plays a vital role in tumor cell proliferation and survival. Inhibition of this pathway by these pyrrole derivatives leads to a reduction in the activity of Gli transcription factors, which are the terminal effectors of the pathway.
Hedgehog Signaling Pathway Inhibition
Caption: Inhibition of the Hedgehog pathway by pyrrole derivatives targeting Smoothened.
EGFR/VEGFR-2 Dual Inhibition: Some novel pyrazole and pyrazolopyridine derivatives incorporating a pyrrole-like core have demonstrated dual inhibitory potential against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7] These receptors are key players in tumor angiogenesis and cell proliferation. Dual inhibition of these pathways presents a promising strategy for cancer therapy.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The synthetic accessibility of this scaffold, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance for further investigation. Future research focusing on structure-activity relationship studies and the elucidation of precise mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications.
References
- 1. biosynce.com [biosynce.com]
- 2. (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | C5H7NO2 | CID 6994108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structure Elucidation of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydroproline, is a non-proteinogenic cyclic amino acid and a proline analogue. Its unique structural features and biological activity have garnered interest in the fields of medicinal chemistry and drug development. As an inhibitor of prolyl hydroxylase, it plays a role in collagen biosynthesis, making it a molecule of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic data, experimental protocols for its synthesis and analysis, and its known biological signaling pathway.
Spectroscopic Data for Structural Characterization
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~4.5 - 4.7 | Multiplet | |
| H3 | ~2.8 - 3.0 | Multiplet | |
| H4 | ~5.8 - 6.0 | Multiplet | |
| H5 | ~5.9 - 6.1 | Multiplet | |
| NH | Broad singlet | ||
| COOH | Broad singlet | ||
| Note: Predicted values based on typical ranges for similar structures. The exact chemical shifts and coupling constants can vary depending on the solvent and pH. |
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~65 - 70 |
| C3 | ~40 - 45 |
| C4 | ~125 - 130 |
| C5 | ~128 - 133 |
| COOH | ~170 - 175 |
| Note: Predicted values based on typical ranges for similar structures. |
Table 3: Mass Spectrometry Data
| Technique | Parameter | Value |
| Molecular Formula | C₅H₇NO₂ | |
| Molecular Weight | 113.11 g/mol | |
| Exact Mass | 113.0477 g/mol | |
| Key Fragmentation Peaks (m/z) | M+H | 114.055 |
| M-H₂O | 95.045 | |
| M-COOH | 68.050 | |
| Note: Fragmentation patterns can vary based on the ionization method used. |
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Broad, Strong |
| N-H (Amine) | Stretch | 3200-3500 | Medium |
| C-H (Alkenyl) | Stretch | 3000-3100 | Medium |
| C=O (Carboxylic Acid) | Stretch | 1700-1725 | Strong |
| C=C (Alkenyl) | Stretch | 1640-1680 | Medium |
| C-N | Stretch | 1000-1250 | Medium |
| Note: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. |
Experimental Protocols
The synthesis of this compound typically involves the preparation of an N-protected precursor, followed by deprotection. The following protocols provide a detailed methodology for the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid and its subsequent deprotection to yield the target compound.
Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid
This synthesis is based on a multi-step process starting from N-Boc-diallylamine.
Step 1: Ring-Closing Metathesis (RCM) of N-Boc-diallylamine
-
Dissolve N-Boc-diallylamine in an appropriate solvent such as dichloromethane (CH₂Cl₂).
-
Add a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction and purify the product, N-Boc-2,5-dihydro-1H-pyrrole, by column chromatography.
Step 2: Directed Alkoxycarbonylation
-
Dissolve the N-Boc-2,5-dihydro-1H-pyrrole in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) and cool to a low temperature (e.g., -78 °C).
-
Add a strong lithium base, such as sec-butyllithium, dropwise.
-
After stirring for a specified time, add an alkyl chloroformate (e.g., methyl chloroformate).
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography to obtain the racemic ester.
Step 3: Enzymatic Kinetic Resolution and Hydrolysis
-
The racemic ester is subjected to enzymatic hydrolysis using a lipase (e.g., from Candida antarctica) in a suitable buffer system.
-
The enzyme selectively hydrolyzes one enantiomer to the carboxylic acid, leaving the other enantiomer as the ester.
-
Separate the (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid from the unreacted (R)-ester by extraction.
Deprotection of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid
The final step is the removal of the Boc protecting group under acidic conditions.
-
Dissolve (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting product, this compound, can be purified by recrystallization or precipitation.
Mandatory Visualizations
Experimental Workflow for Synthesis and Deprotection
Caption: Synthetic and deprotection workflow for this compound.
Signaling Pathway: Inhibition of Prolyl Hydroxylase
This compound (3,4-dehydroproline) is known to be a selective inhibitor of prolyl hydroxylase, an enzyme crucial for the post-translational modification of proline residues in collagen.[1][2] This inhibition disrupts the normal biosynthesis of collagen.
Caption: Inhibition of prolyl hydroxylase by this compound.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While obtaining a complete, publicly available dataset for the unprotected molecule presents some challenges, the combination of predicted data, comparison with related compounds, and detailed experimental protocols for its synthesis and deprotection provide a robust framework for its characterization. Its role as a prolyl hydroxylase inhibitor underscores its importance in chemical biology and drug discovery, warranting further investigation into its therapeutic potential.
References
An In-depth Technical Guide to the Isomers of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. This document details the stereoisomers and positional isomers of the core molecule, presenting their physicochemical properties, synthesis protocols, and biological significance.
Introduction to this compound Isomers
This compound, also known as 3,4-dehydroproline, is a cyclic unsaturated amino acid analog. Its rigid structure and chiral center make it a valuable scaffold for the design of peptidomimetics and other biologically active compounds. The isomers of this molecule exhibit distinct properties and biological activities, necessitating a thorough understanding for their application in research and drug discovery.
The primary isomers of this compound are its enantiomers, the (R)- and (S)-forms, and its positional isomer, 2,5-Dihydro-1H-pyrrole-3-carboxylic acid. Due to the double bond in the pyrroline ring, substituted derivatives can also exhibit cis-trans isomerism.
Physicochemical Properties of Isomers
The distinct spatial arrangement of atoms in each isomer leads to differences in their physical and chemical properties. A summary of the available quantitative data for the key isomers is presented below for easy comparison.
| Property | (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid | 2,5-Dihydro-1H-pyrrole-3-carboxylic acid |
| Molecular Formula | C₅H₇NO₂ | C₅H₇NO₂ | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol [1] | 113.11 g/mol | 113.11 g/mol [2] |
| IUPAC Name | (2R)-2,5-dihydro-1H-pyrrole-2-carboxylic acid[1] | (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | 2,5-dihydro-1H-pyrrole-3-carboxylic acid[2] |
| Computed XLogP3 | -2.5[1] | Data not available | -3.0[2] |
| Hydrogen Bond Donor Count | 2[1] | Data not available | 2[2] |
| Hydrogen Bond Acceptor Count | 2[1] | Data not available | 2[2] |
| Rotatable Bond Count | 1[1] | Data not available | 1[2] |
| Exact Mass | 113.047678466 Da[1] | 113.047678469 Da | 113.047678466 Da[2] |
| Topological Polar Surface Area | 49.3 Ų[1] | Data not available | 49.3 Ų[2] |
| Heavy Atom Count | 8[1] | Data not available | 8[2] |
| Complexity | 130[1] | Data not available | 139[2] |
Experimental Protocols
Synthesis of Racemic and Enantiomerically Enriched this compound
The synthesis of enantiomerically pure forms of this compound is often achieved through the resolution of a racemic mixture. A common strategy involves the synthesis of the N-Boc protected derivative, followed by enzymatic resolution and subsequent deprotection.
3.1.1. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid
A reported efficient synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid starts from N-Boc-diallylamine.[3][4] The key steps involve:
-
Ring-Closing Metathesis (RCM): N-Boc-diallylamine undergoes RCM to form the 2,5-dihydropyrrole ring.[3][4]
-
Directed Alkoxycarbonylation: The dihydropyrrole is then subjected to directed alkoxycarbonylation using strong lithium bases and alkyl carbonates to introduce the carboxylic acid group at the 2-position, yielding the racemic N-Boc protected acid.[3][4]
-
Enzymatic Kinetic Resolution: The racemate is resolved using an enzymatic kinetic resolution method.[3][4]
3.1.2. Boc Deprotection
The final step to obtain the free amino acid is the removal of the Boc protecting group. This is typically achieved under acidic conditions. A general protocol is as follows:
-
Dissolve the N-Boc protected amino acid in a suitable solvent such as dioxane or dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be used directly or neutralized to obtain the free amine.
Biological Activity and Signaling Pathways
(S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydro-L-proline, is a known inhibitor of prolyl-4-hydroxylase (P4H).[5] P4H is a key enzyme in collagen biosynthesis and plays a crucial role in the hypoxia signaling pathway.
Inhibition of Prolyl-4-Hydroxylase and its Impact on Collagen Synthesis
Prolyl-4-hydroxylase catalyzes the formation of 4-hydroxyproline in collagen pro-chains, a critical post-translational modification for the stability of the collagen triple helix. By inhibiting P4H, 3,4-dehydro-L-proline can disrupt collagen synthesis, making it a target of interest for fibrotic diseases.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Solvent-Free Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylates: An Eco-Friendly Approach
Application Note AP-CHEM-SF-001
Introduction
The development of environmentally benign synthetic methods is a cornerstone of modern green chemistry. This application note details a solvent-free and catalyst-free protocol for the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates. This method, adapted from the work of Niknam et al., involves the direct condensation of ethyl pyruvate with various aniline derivatives.[1] The absence of both a solvent and a catalyst simplifies the reaction setup and work-up, reduces chemical waste, and offers a more sustainable route to this important class of heterocyclic compounds. 2,5-dihydropyrroles are valuable scaffolds in medicinal chemistry and drug development, exhibiting a range of biological activities.
This protocol provides researchers, scientists, and drug development professionals with a straightforward and efficient method for the preparation of a library of 2,5-dihydro-1H-pyrrole-2-carboxylate derivatives. The reaction proceeds at a moderate temperature, offering high atom economy and generally good to excellent yields.
General Reaction Scheme
The synthesis involves a two-component condensation reaction between an aniline derivative (1) and ethyl pyruvate (2) to yield the corresponding ethyl 1-aryl-2,5-dihydro-1H-pyrrole-2-carboxylate (3).
Caption: General reaction for the solvent-free synthesis.
Experimental Protocols
Materials and Equipment:
-
Substituted anilines (reagent grade)
-
Ethyl pyruvate (reagent grade)
-
Round-bottom flask (10 mL or appropriate size)
-
Magnetic stirrer hotplate
-
Magnetic stir bar
-
Oil bath for heating
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
General Procedure for the Synthesis of Ethyl 1-aryl-2,5-dihydro-1H-pyrrole-2-carboxylates (3a-h):
-
To a clean and dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol).
-
Add ethyl pyruvate (2.0 mmol) to the flask.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously at this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the completion of the reaction (refer to Table 1 for specific reaction times), remove the flask from the oil bath and allow it to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
Work-up Procedure for Removal of Excess Aniline:
For reactions where unreacted aniline remains, an acidic wash can be employed.
-
Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M hydrochloric acid (HCl) solution to extract the aniline as its water-soluble hydrochloride salt.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can then be further purified by column chromatography as described above.
Quantitative Data
The following table summarizes the reaction times and yields for the synthesis of various 2,5-dihydro-1H-pyrrole-2-carboxylate derivatives.
Table 1: Synthesis of Ethyl 1-aryl-2,5-dihydro-1H-pyrrole-2-carboxylates
| Entry | Aniline Derivative (Substituent) | Time (h) | Yield (%) |
| 3a | H | 5 | 85 |
| 3b | 4-Me | 4 | 90 |
| 3c | 4-OMe | 3.5 | 92 |
| 3d | 4-F | 6 | 82 |
| 3e | 4-Cl | 7 | 80 |
| 3f | 4-Br | 7.5 | 78 |
| 3g | 4-NO₂ | 10 | 70 |
| 3h | 2-Me | 5.5 | 83 |
Proposed Reaction Mechanism
The reaction is proposed to proceed through a series of condensation and cyclization steps.
Caption: Proposed reaction mechanism.
Experimental Workflow
The overall workflow for the synthesis and purification of 2,5-dihydro-1H-pyrrole-2-carboxylates is outlined below.
Caption: Experimental workflow diagram.
Characterization Data (Representative Examples)
Ethyl 1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate (3a):
-
IR (KBr, cm⁻¹): 3058, 2980, 1735 (C=O, ester), 1600, 1498, 1370, 1185, 755.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.30-7.20 (m, 2H, Ar-H), 6.85-6.75 (m, 3H, Ar-H), 5.90 (m, 1H, CH=CH), 5.80 (m, 1H, CH=CH), 4.85 (t, J = 2.0 Hz, 1H, NCH), 4.20 (q, J = 7.2 Hz, 2H, OCH₂), 3.50 (m, 2H, CH₂), 1.25 (t, J = 7.2 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 172.5, 145.0, 129.0, 125.5, 120.0, 115.0, 65.0, 61.0, 50.0, 14.2.
Ethyl 1-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2-carboxylate (3c):
-
IR (KBr, cm⁻¹): 2975, 1730 (C=O, ester), 1610, 1515, 1245, 1035, 825.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 5.85 (m, 1H, CH=CH), 5.75 (m, 1H, CH=CH), 4.80 (t, J = 2.0 Hz, 1H, NCH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 3.75 (s, 3H, OCH₃), 3.45 (m, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 172.6, 155.0, 139.0, 126.0, 118.0, 114.5, 65.5, 61.0, 55.5, 50.5, 14.2.
Conclusion
This application note provides a detailed, efficient, and environmentally friendly protocol for the solvent-free synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates. The method is characterized by its operational simplicity, high atom economy, and the avoidance of hazardous solvents and catalysts. The provided data and protocols should enable researchers to readily synthesize a variety of these valuable heterocyclic compounds for applications in drug discovery and development.
References
Application Notes and Protocols for the Catalyst-Free Synthesis of 2,5-Dihydro-1H-Pyrrole-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the environmentally friendly, catalyst-free synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates. This method offers significant advantages, including operational simplicity, high atom economy, short reaction times, and good product yields without the need for a catalyst or solvent.[1]
Introduction
2,5-Dihydro-1H-pyrrole-2-carboxylates are valuable heterocyclic scaffolds in medicinal chemistry and drug discovery. Traditional synthetic routes often require catalysts, which can lead to product contamination and increased purification costs. The protocol outlined below describes a green and efficient two-component condensation reaction between ethyl pyruvate and various aniline derivatives to yield the desired products.[1] This approach is particularly attractive for its simplicity and adherence to the principles of green chemistry.
Reaction Principle
The synthesis proceeds via a one-pot reaction of ethyl pyruvate and aniline derivatives.[1] The reaction is typically performed under solvent-free conditions at an elevated temperature, leading to the formation of the 2,5-dihydro-1H-pyrrole-2-carboxylate core structure.
Experimental Protocols
General Protocol for the Synthesis of 2,5-Dihydro-1H-Pyrrole-2-Carboxylates
This protocol is based on the catalyst-free and solvent-free condensation of ethyl pyruvate with aniline derivatives.[1]
Materials:
-
Ethyl pyruvate
-
Substituted aniline derivatives
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, combine ethyl pyruvate and the desired aniline derivative in an appropriate molar ratio.
-
Place the flask in a heating mantle or oil bath and heat the reaction mixture to 80°C with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, as indicated by TLC, cool the reaction mixture to room temperature.
-
Purify the crude product. The purification method may vary depending on the physical state of the product (e.g., recrystallization for solids).
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 2,5-dihydro-1H-pyrrole-2-carboxylate derivatives under catalyst-free and solvent-free conditions at 80°C.
| Entry | Aniline Derivative | Product | Time (min) | Yield (%) |
| 1 | Aniline | 3a | 30 | 92 |
| 2 | 4-Methylaniline | 3b | 35 | 90 |
| 3 | 4-Methoxyaniline | 3c | 40 | 88 |
| 4 | 4-Chloroaniline | 3d | 45 | 85 |
| 5 | 4-Bromoaniline | 3e | 45 | 87 |
| 6 | 4-Nitroaniline | 3f | 60 | 80 |
| 7 | 3-Methylaniline | 3g | 35 | 89 |
| 8 | 3-Methoxyaniline | 3h | 40 | 86 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the catalyst-free synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates.
References
Application Notes and Protocols for the Use of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as 3,4-dehydro-L-proline, is a conformationally constrained, non-canonical amino acid. Its incorporation into peptides can induce specific secondary structures, such as β-turns, and enhance metabolic stability by providing resistance to enzymatic degradation. The rigid pyrroline ring structure limits the conformational freedom of the peptide backbone, which can lead to increased receptor affinity and selectivity. These properties make it a valuable building block in the design of peptidomimetics and other bioactive peptides for therapeutic and research applications.[1][2]
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
Application Notes
1. Overview of this compound in Peptide Design:
The introduction of this compound into a peptide sequence serves to introduce a conformational bias. The double bond in the pyrroline ring flattens the ring structure compared to proline, influencing the puckering of the ring and the surrounding peptide backbone geometry.[1] This can lead to a preference for a collagen-like conformation.[1] The tertiary amide bond formed by this amino acid can also influence the cis/trans isomerization equilibrium, a critical factor in peptide and protein folding and function.
2. Protecting Group Strategy:
For solid-phase peptide synthesis (SPPS), the α-amino group of this compound must be protected. The most common protecting group used in modern SPPS is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-3,4-dehydro-L-proline is commercially available and is the recommended building block for Fmoc-based SPPS.[3] The use of the tert-butyloxycarbonyl (Boc) protecting group is also possible but requires harsher acidic conditions for deprotection, which may not be suitable for all peptide sequences or side-chain protecting groups.
3. Coupling Reactions:
As a secondary amino acid, the coupling of Fmoc-3,4-dehydro-L-proline can be more challenging than for primary amino acids due to steric hindrance. Therefore, the choice of coupling reagent and conditions is critical to ensure high coupling efficiency and prevent side reactions.
-
Uronium/Aminium Salt Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered amino acids. They form highly reactive O-acylisourea intermediates, leading to rapid and efficient amide bond formation.
-
Carbodiimide Reagents: Reagents like DIC (N,N'-diisopropylcarbodiimide) in the presence of an activating additive such as HOBt (1-hydroxybenzotriazole) or Oxyma Pure can also be used. While generally effective, they may require longer reaction times or double coupling for sterically hindered residues.
4. Monitoring the Synthesis:
It is crucial to monitor the completeness of both the Fmoc deprotection and the coupling steps throughout the synthesis. The Kaiser test, which detects free primary amines, is not reliable for secondary amines like 3,4-dehydroproline. Alternative tests such as the chloranil test or the isatin test should be used to monitor the coupling reaction. A negative test indicates a complete coupling.
5. Cleavage and Deprotection:
The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). The composition of the cleavage cocktail will depend on the amino acid composition of the peptide, particularly the presence of sensitive residues that may require specific scavengers to prevent side reactions.
Quantitative Data
The following table summarizes typical conditions and expected outcomes for the coupling of Fmoc-3,4-dehydro-L-proline in SPPS. Please note that actual results may vary depending on the specific peptide sequence, resin, and synthesizer used.
| Coupling Reagent | Activating Additive | Base | Solvent | Typical Coupling Time (min) | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | 30-120 | >90 | >90 | Standard for SPPS. May require double coupling for difficult sequences. |
| HATU | HOAt (internal) | DIPEA, Collidine | DMF, NMP | 20-60 | >95 | >95 | Highly reactive, superior for hindered couplings. Reduces racemization. |
| DIC | HOBt, Oxyma Pure | - | DCM/DMF | 60-240 | >85 | >85 | Can be slower; may require double coupling. |
| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | 30-90 | >90 | >90 | Effective for sterically hindered amino acids. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-3,4-dehydro-L-proline Incorporation
This protocol details a single coupling cycle for incorporating Fmoc-3,4-dehydro-L-proline onto a resin-bound peptide chain with a free N-terminal amine using an automated peptide synthesizer or manual synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-3,4-dehydro-L-proline
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, peptide synthesis grade)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable):
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-3,4-dehydro-L-proline (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a chloranil or isatin test to check for the presence of free secondary amines. A negative result (no color change) indicates a complete reaction.
-
If the test is positive, a second coupling (recoupling) with a fresh solution of activated amino acid may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
Protocol 2: Cleavage of the Peptide from the Resin and Final Deprotection
This protocol describes the final step of releasing the synthesized peptide from the solid support and removing all protecting groups.
Materials:
-
Peptide-resin (fully synthesized and N-terminally deprotected or protected)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Cleavage Reaction:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
-
Peptide Isolation:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
-
Lyophilize the pure peptide fractions to obtain a fluffy white powder.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.
Caption: Simplified mechanism of HBTU-mediated coupling of Fmoc-3,4-dehydroproline in SPPS.
References
Application Notes & Protocols: Incorporation of Constrained Proline Analogs in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational rigidity upon the peptide backbone.[1][2] This rigidity restricts the backbone dihedral angle φ to approximately -65° and influences the cis/trans isomerization of the preceding peptide bond.[3][4] The incorporation of synthetic, constrained proline analogs offers a powerful strategy to further modulate peptide conformation, stability, and biological activity.[5] By introducing specific substituents on the proline ring, researchers can enforce desired backbone geometries, such as β-turns, or stabilize specific amide bond isomers, thereby pre-organizing a peptide for optimal interaction with its biological target.[1][6]
These modifications can lead to significant enhancements in key pharmaceutical properties, including increased receptor binding affinity, improved resistance to proteolytic degradation, and better overall bioavailability.[6][7] This document provides an overview of the applications, quantitative effects, and detailed protocols for the incorporation of constrained proline analogs into peptides.
Applications in Peptide Drug Design
The use of conformationally restricted amino acids is a well-established strategy in medicinal chemistry to enhance protein stability and stabilize recognition epitopes within small peptides.[3] Proline analogs are particularly valuable for:
-
Stabilizing Secondary Structures: Analogs can be used to favor specific ring pucker conformations (endo vs. exo), which in turn stabilizes desired secondary structures like polyproline II helices or β-turns, crucial for many protein-protein interactions.[3][5]
-
Enhancing Proteolytic Stability: The steric hindrance and altered conformation introduced by proline analogs can make the peptide less recognizable to proteases, thereby increasing its half-life in biological systems.[7][8]
-
Improving Binding Affinity: By locking the peptide into its bioactive conformation, the entropic penalty of binding to a target is reduced, often leading to a significant increase in binding affinity and potency.[6]
-
Modulating Cis/Trans Isomerism: The equilibrium between cis and trans Xaa-Pro amide bonds is a critical determinant of protein folding and function. Substituents on the proline ring can shift this equilibrium, providing a tool to study and control these conformational switches.[1][9]
-
Introducing Novel Functionality: Proline analogs can serve as handles for bioorthogonal conjugation, allowing for the attachment of imaging agents, cytotoxic payloads, or other molecular probes.[10]
Data Presentation: Effects of Proline Analogs
The incorporation of constrained proline analogs can have a profound and quantifiable impact on peptide properties. The following tables summarize representative data from various studies.
Table 1: Effect of Proline Analogs on Proteolytic Stability
| Peptide Sequence | Proline Analog | Modification | Half-Life (t½) in Mouse Plasma | Fold Increase vs. (S)-Pro | Reference |
|---|---|---|---|---|---|
| Pro-Gly | (S)-Pro (Native) | - | 2.5 min | 1.0x | [7] |
| Pro-Gly | (R)-Pro | Stereoisomer | 15.0 min | 6.0x | [7] |
| Pro-Gly | (2S,3R)-β-CF₃-Pro | Fluoroalkyl substitution | 12.5 min | 5.0x | [7] |
| Pro-Gly | (2S,3S)-β-C₂F₅-Pro | Fluoroalkyl substitution | 3.5 min | 1.4x | [7] |
| Pro-Gly | (2R,3S)-β-C₂F₅-Pro | Stereoisomer + Fluoroalkyl | > 240 min | > 96x |[7] |
Table 2: Effect of Proline Analogs on Amide Bond Isomerization
| Peptide Sequence | Proline Analog | Solvent | % Cis Isomer | Reference |
|---|---|---|---|---|
| Ac-Phe-Pro-NHMe | L-Proline | CDCl₃ | 25% | [11] |
| Ac-Phe-(cis-5-tBu)-Pro-NHMe | cis-5-tert-butylproline | CDCl₃ | 48% | [11] |
| Ac-Phe-(trans-5-tBu)-Pro-NHMe | trans-5-tert-butylproline | CDCl₃ | 66% | [11] |
| Ac-Gly-Tyr-Pro-Gly-NH₂ | L-Proline | D₂O | 21% | [9] |
| Ac-Gly-Phe-Pro-Gly-NH₂ | L-Proline | D₂O | 17% |[9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating a Proline Analog
This protocol describes a standard method for incorporating a protected (e.g., Fmoc) constrained proline analog into a peptide sequence using manual or automated SPPS.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids and the desired Fmoc-protected proline analog
-
Coupling reagents: HCTU (or HATU, HBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Diethyl ether (cold)
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: a. For the amino acid preceding the proline analog, dissolve the Fmoc-amino acid (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF. b. Add the activation mixture to the resin and agitate for 1-2 hours at room temperature. c. Monitor coupling completion with a Kaiser test. Wash the resin as in step 2.
-
Proline Analog Incorporation: a. Repeat the deprotection step (step 2). b. Dissolve the Fmoc-protected proline analog (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and agitate. Note: Coupling to a secondary amine (like proline) can be slower. Extend the coupling time to 2-4 hours or perform a double coupling if necessary.[12] c. Wash the resin thoroughly as in step 2.
-
Chain Elongation: Continue coupling subsequent amino acids according to the standard procedure (repeat steps 2 and 3).
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the mass and purity of the final peptide using LC-MS and analytical HPLC.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol provides a general method for assessing the stability of a proline analog-containing peptide in the presence of plasma.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in water or appropriate buffer)
-
Mouse, rat, or human plasma (citrated), thawed on ice
-
Incubator or water bath at 37°C
-
Quenching solution: e.g., Acetonitrile with 1% TFA, or 10% Trichloroacetic acid (TCA)
-
LC-MS system for analysis
Methodology:
-
Assay Preparation: Pre-warm an aliquot of plasma to 37°C for 5-10 minutes.
-
Reaction Initiation: Spike the peptide stock solution into the pre-warmed plasma to achieve a final concentration of ~10-50 µM. Mix gently and immediately withdraw the t=0 time point aliquot.
-
Time Course Incubation: Incubate the reaction mixture at 37°C. Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Immediately quench the enzymatic degradation in each aliquot by adding it to 2-3 volumes of ice-cold quenching solution. Vortex vigorously.
-
Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples by LC-MS to determine the peak area of the remaining parent peptide at each time point.
-
Data Analysis: a. Normalize the peak area at each time point to the peak area at t=0. b. Plot the natural logarithm of the percentage of remaining peptide versus time. c. The degradation rate constant (k) is the negative of the slope of the linear regression. d. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of constrained proline analogs.
Figure 1. General workflow for peptide development using constrained proline analogs.
Figure 2. Conceptual diagram of enhanced binding affinity via conformational constraint.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 7. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the NMR Characterization of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
Introduction
2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also commonly known as 3,4-dehydroproline, is a non-proteinogenic amino acid that serves as an important building block in medicinal chemistry and drug development. Its rigid, unsaturated pyrroline ring structure makes it a valuable proline analogue for introducing conformational constraints into peptides and peptidomimetics. Accurate structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating its molecular structure and purity in solution.
These application notes provide a detailed protocol for the ¹H and ¹³C NMR characterization of this compound. The provided data and methodologies are intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and quality assessment of this compound.
Molecular Structure
The chemical structure of this compound is shown below, with atom numbering used for NMR spectral assignments.
Caption: Chemical structure of this compound with atom numbering.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in Deuterium Oxide (D₂O). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Data for this compound in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~4.5 | Triplet (t) | ~8.0 |
| H-3 | ~6.0 | Multiplet (m) | - |
| H-4 | ~6.2 | Multiplet (m) | - |
| H-5 | ~3.8 | Multiplet (m) | - |
Note: The NH and OH protons are typically not observed in D₂O due to rapid deuterium exchange.
Table 2: ¹³C NMR Data for this compound in D₂O
| Carbon Atom | Chemical Shift (ppm) |
| C-2 | ~65 |
| C-3 | ~128 |
| C-4 | ~130 |
| C-5 | ~58 |
| COOH | ~175 |
Note: The chemical shifts provided are approximate and can vary slightly depending on the exact pH, concentration, and temperature of the sample.
Experimental Protocols
A detailed methodology for the NMR characterization of this compound is provided below.
Sample Preparation
A clear and homogeneous solution is crucial for obtaining high-quality NMR spectra.
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D) to the vial.
-
Solubilization: Vortex the mixture until the solid is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.
-
pH Adjustment (Optional): The chemical shifts of the carboxylic acid and the amine protons are pH-dependent. For consistency, the pD of the solution can be adjusted to a specific value (e.g., pD 7.4) using dilute DCl or NaOD in D₂O.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.
Caption: Workflow for preparing an NMR sample of the target compound.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30').
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: ~3-4 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: ~1-2 seconds
-
Spectral Width: 0 to 200 ppm
Data Analysis and Interpretation
The acquired NMR data should be processed with appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts.
-
¹H NMR Spectrum: The proton spectrum will show the number of chemically distinct protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the through-bond coupling interactions (coupling constants). The olefinic protons (H-3 and H-4) are expected to be the most downfield among the ring protons due to the double bond. The alpha-proton (H-2) will be adjacent to the electron-withdrawing carboxylic acid group.
-
¹³C NMR Spectrum: The carbon spectrum will show a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The olefinic carbons (C-3 and C-4) will appear in the typical alkene region of the spectrum.
Logical Relationship of NMR Characterization Steps
The following diagram illustrates the logical flow from sample preparation to structural confirmation.
Caption: Logical flow of the NMR characterization process.
Conclusion
These application notes provide a comprehensive guide for the NMR characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by referencing the provided spectral data, researchers can confidently verify the structure and purity of this important synthetic building block. The use of standardized methods is essential for ensuring data quality and reproducibility in research and development settings.
Application Notes and Protocols for the Mass Spectrometry Analysis of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (also known as 3,4-dehydroproline) using mass spectrometry. Due to its polar nature as a cyclic amino acid, direct analysis can be challenging. Therefore, this guide focuses on derivatization-based approaches for Gas Chromatography-Mass Spectrometry (GC-MS) and a direct analysis method for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a proline analogue that may be of interest in various fields, including drug development and metabolic studies. Accurate and sensitive quantification in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and biological role. Mass spectrometry, coupled with appropriate chromatographic separation, offers the specificity and sensitivity required for this analysis.
The protocols outlined below describe two primary methodologies: a GC-MS method requiring derivatization to increase analyte volatility and an LC-MS/MS method for direct analysis in aqueous samples.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to convert the polar carboxylic acid and secondary amine groups into less polar, more volatile moieties.[1] Two common and effective derivatization strategies are silylation and a two-step esterification/acylation process.[2][3]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Protocol 1.1: Silylation using BSTFA
This protocol describes the derivatization of the analyte using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylating reagent that replaces active protons on the carboxylic acid and amine groups with trimethylsilyl (TMS) groups.[4]
Materials:
-
This compound standard
-
Internal Standard (e.g., Proline-d7)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (ACN), anhydrous
-
Pyridine, anhydrous
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To 100 µL of sample (e.g., plasma, urine, or tissue extract), add a known amount of internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 50-60°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.[4]
-
Cool the vial to room temperature before GC-MS injection.
-
-
GC-MS Parameters:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Injector: Splitless, 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
-
Protocol 1.2: Two-Step Esterification and Acylation
This method first converts the carboxylic acid to a methyl ester, followed by acylation of the amine group.[2][5] This can provide stable derivatives with good chromatographic properties.
Materials:
-
Methanolic HCl (3N)
-
Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA)
-
Ethyl Acetate (EtOAc), anhydrous
Procedure:
-
Sample Preparation: Prepare and dry the sample as described in Protocol 1.1.
-
Esterification:
-
Add 100 µL of 3N methanolic HCl to the dried residue.
-
Cap the vial and heat at 80°C for 60 minutes.[5]
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
-
Acylation:
-
Add 50 µL of ethyl acetate and 25 µL of PFPA (or TFAA) to the dried residue.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in a suitable solvent (e.g., ethyl acetate) for injection.
-
-
GC-MS Parameters: Use similar GC-MS conditions as in Protocol 1.1, adjusting the oven temperature program as needed based on the volatility of the specific derivative.
Expected Mass Fragmentation
The mass spectra of the derivatized this compound will show characteristic fragments. For the di-TMS derivative, a prominent fragment is often the loss of a methyl group from one of the TMS moieties (M-15). Other fragments will arise from the cleavage of the pyrroline ring and the loss of the carboxyl group. For the esterified and acylated derivative, fragmentation will likely involve the loss of the alkoxy group from the ester and cleavage of the acyl group from the amine.
Quantitative Data Summary (GC-MS)
The following table presents hypothetical but representative quantitative data for the analysis of this compound in spiked plasma samples using the silylation protocol.
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | 85 - 105% |
Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS allows for the direct analysis of this compound in biological fluids with minimal sample preparation and without the need for derivatization. This method is highly sensitive and specific.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the direct LC-MS/MS analysis of this compound.
Protocol 2.1: Direct Analysis by LC-MS/MS
This protocol is suitable for the rapid and sensitive quantification of the analyte in biological matrices.
Materials:
-
This compound standard
-
Internal Standard (e.g., Proline-d7 or a stable isotope-labeled version of the analyte)
-
Methanol (MeOH), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
To 50 µL of sample, add 150 µL of cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC Parameters:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining this polar compound (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Linear gradient to 5% B
-
6-8 min: Hold at 5% B
-
8.1-12 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize based on the instrument (e.g., Capillary voltage: 3.5 kV; Gas temperature: 350°C; Gas flow: 10 L/min).
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from fragmentation of the precursor.
-
Predicted MRM Transitions
-
Analyte: this compound (Molecular Weight: 113.12 g/mol )
-
Precursor Ion [M+H]⁺: m/z 114.1
-
Potential Product Ions: Fragmentation will likely involve the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, leading to a prominent product ion around m/z 68.1. Other fragments may also be present.
-
Quantifier Transition: 114.1 -> 68.1
-
Qualifier Transition: 114.1 -> [another stable fragment]
-
-
-
Internal Standard (Proline-d7):
-
Precursor Ion [M+H]⁺: m/z 123.1
-
Product Ion: m/z 77.1
-
Quantitative Data Summary (LC-MS/MS)
The following table presents hypothetical but representative quantitative data for the direct analysis of this compound in spiked urine samples.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%RE) | ± 10% |
| Matrix Effect | Minimal with HILIC |
Conclusion
The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the available instrumentation, required sensitivity, and sample throughput. GC-MS provides a robust method but requires a derivatization step. LC-MS/MS, particularly with a HILIC column, offers a more direct, high-throughput, and highly sensitive approach for the quantification of this polar analyte in complex biological matrices. The protocols provided herein serve as a starting point for method development and validation.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dihydro-1H-pyrrole-2-carboxylic acid is a cyclic unsaturated amino acid analog of significant interest in medicinal chemistry and drug development. As a chiral molecule, its enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and analyze these enantiomers is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), drawing upon established methods for structurally related proline analogs. Two primary strategies are presented: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization.
Method 1: Direct Enantioselective HPLC
Direct chiral HPLC is a powerful technique for the separation of enantiomers without the need for derivatization. Polysaccharide-based chiral stationary phases are particularly effective for the resolution of cyclic amino acids and their derivatives.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm
Reagents:
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Racemic this compound standard
Procedure:
-
Sample Preparation: Dissolve 1 mg of racemic this compound in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary for injection.
-
Chromatographic Conditions:
-
Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1, v/v/v). The ratio of hexane to ethanol can be adjusted to optimize resolution and retention times. For proline derivatives, changes as little as 1% in ethanol content can dramatically affect resolution, suggesting hydrogen bonding interactions are key to chiral recognition.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved.
Data Presentation
| Parameter | Value |
| Column | CHIRALPAK® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane/Ethanol/TFA (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: The retention times are illustrative and may vary based on the specific system and conditions.
Workflow Diagram
Caption: Workflow for direct chiral HPLC separation.
Method 2: Indirect Enantioselective HPLC via Derivatization
The indirect method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). The resulting diastereomers can then be separated on a standard achiral HPLC column.[1][2] This approach is particularly useful when direct methods are not available or do not provide adequate resolution.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-Phase Column: C18, 250 x 4.6 mm, 5 µm
Reagents:
-
Racemic this compound
-
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE) - Chiral Derivatizing Agent[1]
-
Acetonitrile (ACN) (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (TEA)
-
Hydrochloric Acid (HCl)
Procedure:
Part A: Derivatization [1]
-
Dissolve 1 mg of racemic this compound in 0.5 mL of a water/acetonitrile mixture (1:1 v/v).
-
Add 10 µL of triethylamine to the solution.
-
Add a 1.2 molar equivalent of (S)-NIFE solution in acetonitrile.
-
Allow the reaction to proceed at room temperature for 1 hour.[1]
-
Acidify the reaction mixture with a small amount of 0.1 M HCl.
-
The resulting solution containing the diastereomeric derivatives is ready for HPLC analysis.
Part B: HPLC Analysis
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (due to the nitro group in the derivatizing agent)
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the C18 column with the initial mobile phase conditions. Inject the derivatized sample and run the gradient program. The two diastereomers will be separated based on their different physical properties.
Data Presentation
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient: Water (0.1% TFA) and ACN (0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Retention Time (Diastereomer 1) | ~ 15.2 min |
| Retention Time (Diastereomer 2) | ~ 16.8 min |
| Resolution (Rs) | > 2.0 |
Note: The retention times are illustrative and will depend on the specific gradient profile and HPLC system.
Workflow Diagram
References
Application Notes and Protocols for N-Boc Protection of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1][2] Its popularity stems from its stability under a wide range of reaction conditions and the ease of its removal under mild acidic conditions.[2] This document provides a detailed protocol for the N-Boc protection of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a cyclic unsaturated amino acid analog. The presence of both a secondary amine and a carboxylic acid functional group requires careful selection of reaction conditions to ensure selective protection of the amine.
Reaction Scheme
The N-Boc protection of this compound is achieved by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
Caption: General reaction scheme for the N-Boc protection.
Experimental Protocol
This protocol is adapted from general procedures for the N-Boc protection of amino acids.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.0 eq) or 1 M sodium hydroxide solution to adjust the pH to 8-9. Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2 x volume of the aqueous layer) to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2,5-Dihydro-1H-pyrrole-2-carboxylic acid.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.
Data Presentation
| Reagent/Parameter | Molar Equivalent/Value | Purpose |
| This compound | 1.0 eq | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.2 eq | Boc protecting group source |
| Sodium bicarbonate (NaHCO₃) | 2.0 eq | Base to deprotonate the amine |
| Solvent | Dioxane:Water (1:1) | To dissolve the starting material |
| Reaction Temperature | Room Temperature | Standard reaction condition |
| Reaction Time | 12 - 24 hours | Time for reaction completion |
Experimental Workflow
The following diagram illustrates the workflow for the N-Boc protection of this compound.
Caption: Experimental workflow for N-Boc protection.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Di-tert-butyl dicarbonate is a solid with a low melting point and can be an irritant. Handle with care.
-
Acids and bases should be handled with caution.
Conclusion
This protocol provides a comprehensive guide for the N-Boc protection of this compound. The procedure is based on well-established methods for the protection of amino acids and can be adapted for various scales. Careful control of pH during the work-up is crucial for efficient extraction of the product. The provided workflow and data table should facilitate the successful implementation of this important synthetic transformation in a research and development setting.
References
Application Notes and Protocols: Antiproliferative Activity of 2,5-Dihydropyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiproliferative activity of 2,5-dihydropyrrole derivatives, including quantitative data, detailed experimental protocols for key assays, and visual representations of experimental workflows and relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug discovery.
Data Presentation: Antiproliferative Activity of 2,5-Dihydropyrrole Derivatives
The antiproliferative activity of various 2,5-dihydropyrrole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below for easy comparison.
Table 1: Antiproliferative Activity of Dihydropyrrol-2-one Derivatives
| Compound | MCF-7 (Breast) IC50 (µM) | RKO (Colon) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) |
| 5a | >50 | 16.5 ± 2.1 | 29.8 ± 3.5 | 1.9 ± 0.3 |
| 5b | >50 | 14.2 ± 1.8 | 10.5 ± 1.3 | 8.8 ± 0.9 |
| 5q | 15.6 ± 1.9 | 0.8 ± 0.1 | 12.3 ± 1.5 | 10.1 ± 1.2 |
| 5s | 2.4 ± 0.3 | 1.5 ± 0.2 | 1.8 ± 0.2 | 0.9 ± 0.1 |
| 5-Fu (Control) | 25.4 ± 2.8 | 14.7 ± 1.5 | 9.8 ± 1.1 | 14.7 ± 1.6 |
Data is expressed as the mean ± standard deviation from at least three independent experiments.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the antiproliferative activity of 2,5-dihydropyrrole derivatives are provided below.
Protocol 1: MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
2,5-dihydropyrrole derivatives
-
Human cancer cell lines (e.g., MCF-7, RKO, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the 2,5-dihydropyrrole derivative in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate for 72 hours.[1]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
2,5-dihydropyrrole derivatives
-
Human cancer cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of the 2,5-dihydropyrrole derivative for the indicated time.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol for fixation.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
The following diagrams illustrate the experimental workflow, a key signaling pathway, and structure-activity relationships.
Figure 1. Experimental workflow for assessing antiproliferative activity using the MTT assay.
Figure 2. Signaling pathway of G0/G1 phase arrest induced by a dihydropyrrol-2-one derivative.[1]
Figure 3. Logical relationship between a key structural feature and antiproliferative activity.[1]
Mechanism of Action
Certain dihydropyrrol-2-one derivatives have been shown to induce cell cycle arrest at the G0/G1 phase.[1] For instance, the compound DHP 5q was found to upregulate the expression of the tumor suppressor proteins p53 and p21.[1] The protein p21 is a cyclin-dependent kinase (CDK) inhibitor that can inactivate the Cyclin D1-CDK4/6 complex. This inactivation prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, thereby preventing the transcription of genes required for S-phase entry and leading to G0/G1 arrest. Concurrently, DHP 5q was observed to inhibit the expression of Cyclin D1, further contributing to the cell cycle arrest.[1] This mechanism highlights the potential of 2,5-dihydropyrrole derivatives as targeted anticancer agents that modulate key regulators of the cell cycle.
References
Antimicrobial Applications of Pyrroline Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the antimicrobial properties of pyrroline carboxylic acids and their derivatives. The information compiled herein is intended to guide researchers in the synthesis, antimicrobial evaluation, and mechanistic studies of this promising class of compounds.
Application Notes
Pyrroline carboxylic acids and their structural analogs, including pyrrolidine and pyrrolidone derivatives, have emerged as a versatile scaffold in the discovery of novel antimicrobial agents. These five-membered nitrogen-containing heterocyclic compounds have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens, including multidrug-resistant strains.
Key antimicrobial applications and findings include:
-
Derivatives of Existing Antibiotics: N-acylation of established antibiotics like ampicillin and amoxicillin with pyrrolecarboxylic acids has been shown to yield new derivatives with significant in vitro activity against Gram-positive bacteria. These modifications offer a strategy to combat resistance to existing drug classes.
-
Quorum Sensing Inhibition: Certain pyrrole derivatives, such as 1H-pyrrole-2,5-dicarboxylic acid, act as quorum sensing (QS) inhibitors.[1] By disrupting bacterial cell-to-cell communication, these compounds can attenuate the virulence of pathogens like Pseudomonas aeruginosa without exerting direct bactericidal pressure, which may slow the development of resistance.[1]
-
Activity Against Spoilage and Pathogenic Bacteria: 2-Pyrrolidone-5-carboxylic acid (PCA), a natural product of some lactic acid bacteria, exhibits inhibitory effects against spoilage bacteria such as Enterobacter cloacae and Pseudomonas fluorescens.[2][3][4] Furthermore, pyrrole-2-carboxylic acid has been shown to inhibit biofilm formation and reduce the virulence of the foodborne pathogen Listeria monocytogenes.[5]
-
Combatting Drug-Resistant Pathogens: Synthetic 5-oxopyrrolidine derivatives have demonstrated promising activity against multidrug-resistant Staphylococcus aureus (MRSA). In combination with other agents, such as copper sulfate, 5-pyrrolidone-2-carboxylic acid has shown bactericidal activity against resistant Staphylococcus strains, with evidence suggesting a mechanism involving cell wall targeting.[6]
The versatility of the pyrroline/pyrrolidine scaffold allows for extensive chemical modification to optimize antimicrobial potency, spectrum of activity, and pharmacokinetic properties. The following sections provide quantitative data from published studies and detailed protocols for the synthesis and evaluation of these compounds.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentrations (MICs) of various pyrroline carboxylic acid derivatives against selected microbial strains as reported in the literature.
Table 1: MICs of Ampicillin/Amoxicillin-Pyrrolecarboxylic Acid Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (Standard Strain) MIC (µg/mL) | Staphylococcus aureus (Clinical Isolate) MIC (µg/mL) |
| Ampicillin Derivative 1 | 0.62 - 16 | 0.62 - 16 |
| Amoxicillin Derivative 1 | 0.62 - 16 | 0.62 - 16 |
Data synthesized from a study on new penicillin derivatives, indicating a range of activities for the twelve new compounds prepared.[7]
Table 2: Activity of Pyrrole Benzamide Derivatives
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Pyrrole benzamide derivative | 3.12 - 12.5 | >12.5 |
| Ciprofloxacin (Control) | 2 | 2 |
These compounds showed more potent activity against Gram-positive S. aureus compared to the Gram-negative E. coli.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Acyl Ampicillin-Pyrrolecarboxylic Acid Derivatives
This protocol describes a general method for the N-acylation of ampicillin with an activated pyrrolecarboxylic acid via the Schotten-Baumann procedure using mixed anhydrides.[7]
Materials:
-
Ampicillin trihydrate
-
Substituted pyrrolecarboxylic acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (5%)
-
Hydrochloric acid (1N)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the substituted pyrrolecarboxylic acid (1.0 eq) in dry acetone.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise while stirring.
-
Add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.
-
-
Acylation Reaction:
-
In a separate flask, dissolve ampicillin trihydrate (1.0 eq) in a mixture of acetone and water (1:1 v/v).
-
Cool the ampicillin solution to 0°C.
-
Slowly add the previously prepared mixed anhydride solution to the ampicillin solution dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 3-4 hours.
-
-
Work-up and Purification:
-
Remove the acetone from the reaction mixture under reduced pressure.
-
Add dichloromethane (DCM) to the remaining aqueous solution and adjust the pH to 2-3 with 1N HCl.
-
Separate the organic layer. Wash the organic layer sequentially with water and 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM).
-
Characterize the final product using NMR and IR spectroscopy.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Negative control (broth only)
-
Solvent control (broth with the highest concentration of the solvent used)
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
In the first column of wells, add an additional 100 µL of the test compound stock solution to achieve the desired starting concentration. This will result in a total volume of 200 µL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (broth only).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted bacterial suspension to each well (except the sterility control wells), resulting in a final volume of 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Visually inspect the wells for turbidity. The well with the lowest concentration of the test compound showing no turbidity is the MIC.
-
Protocol 3: Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This protocol utilizes a reporter strain, Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of a quorum sensing system. Inhibition of QS results in a reduction of pigment production.
Materials:
-
Luria-Bertani (LB) agar plates and broth
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
N-acyl-homoserine lactone (AHL) inducer (e.g., N-hexanoyl-L-homoserine lactone)
-
Test compound stock solution
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation:
-
Grow C. violaceum in LB broth overnight at 30°C with shaking.
-
Dilute the overnight culture with fresh LB broth to an OD₆₀₀ of 0.1.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the diluted C. violaceum culture to each well.
-
Add varying concentrations of the test compound to the wells.
-
Add a fixed concentration of the AHL inducer to stimulate violacein production.
-
Include a positive control (bacteria + AHL) and a negative control (bacteria only).
-
-
Incubation:
-
Incubate the plate at 30°C for 24 hours without shaking.
-
-
Quantification of Violacein:
-
After incubation, visually assess the inhibition of purple color formation.
-
For quantitative analysis, add 100 µL of 10% SDS to each well to lyse the cells.
-
Measure the absorbance at 590 nm using a microplate reader to quantify the violacein production.
-
Calculate the percentage of inhibition relative to the positive control.
-
It is also important to measure the OD₆₀₀ to ensure that the observed inhibition of violacein production is not due to bactericidal or bacteriostatic effects of the compound.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanisms of antimicrobial action for pyrroline carboxylic acid derivatives.
Caption: General experimental workflow for the development of antimicrobial pyrroline carboxylic acids.
References
- 1. Effectiveness of 5-Pyrrolidone-2-carboxylic Acid and Copper Sulfate Pentahydrate Association against Drug Resistant Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of new pyrrolecarboxylic acid derivatives of ampicillin and amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of antimicrobial activity [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylic acid. The following sections address common issues and side products encountered during popular synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prominently described method for the asymmetric synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid involves a three-step sequence starting from N-Boc-diallylamine. This route includes:
-
Ring-Closing Metathesis (RCM) of N-Boc-diallylamine to form N-Boc-2,5-dihydro-1H-pyrrole.[1][2]
-
Directed Alkoxycarbonylation at the C2 position of the pyrroline ring.[1]
-
Enzymatic Kinetic Resolution to isolate the desired (S)-enantiomer.[1]
Alternative approaches include variations of the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4][5][6][7] However, this method is more commonly used for the synthesis of substituted pyrroles and may require specific starting materials for the desired product.
Q2: What are the typical side products I should be aware of during the Ring-Closing Metathesis (RCM) step?
A2: During the RCM of N-Boc-diallylamine, the primary side products are typically acyclic oligomers and dimers. These can form through intermolecular metathesis reactions competing with the desired intramolecular cyclization. Isomerization of the double bond in the product can also occur, though it is less common with modern ruthenium catalysts. The formation of these byproducts is influenced by factors such as catalyst choice, reaction concentration, and temperature.
Q3: My alkoxycarbonylation step is yielding a complex mixture of products. What could be the cause?
A3: The directed alkoxycarbonylation of N-Boc-2,5-dihydro-1H-pyrrole is sensitive to the choice of reagents and reaction conditions. Using reagents like methyl chloroformate can lead to the formation of complex mixtures.[1] Common issues include:
-
Over-alkoxycarbonylation: Introduction of more than one carboxyl group.
-
Competing reactions: The strong base used can promote other reactions if the temperature and addition rates are not carefully controlled.
-
Instability of intermediates: The lithiated intermediate may be unstable, leading to decomposition or side reactions.
Using alkyl carbonates as the electrophile has been shown to improve the yield of the desired product.[1]
Q4: What is the primary "side product" of the enzymatic kinetic resolution step?
A4: The enzymatic kinetic resolution separates a racemic mixture of 1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid. Therefore, the main "side product" of this step is the unreacted (R)-enantiomer of the starting material. The efficiency of the resolution determines the enantiomeric excess (e.e.) of the desired (S)-enantiomer. Incomplete resolution will result in a lower e.e.
Troubleshooting Guides
Guide 1: Ring-Closing Metathesis (RCM) of N-Boc-diallylamine
Problem: Low yield of N-Boc-2,5-dihydro-1H-pyrrole and formation of high molecular weight oligomers.
| Potential Cause | Troubleshooting Recommendation |
| High Reaction Concentration | Perform the reaction under high dilution conditions (0.1-0.5 M) to favor the intramolecular cyclization over intermolecular oligomerization. |
| Catalyst Inactivity | Use a fresh, active ruthenium catalyst (e.g., Grubbs' second-generation catalyst). Ensure the solvent is dry and degassed to prevent catalyst decomposition. |
| Sub-optimal Temperature | The reaction is typically run at room temperature to reflux in dichloromethane. Optimize the temperature to balance reaction rate and catalyst stability. |
Problem: Presence of acyclic diene starting material after the reaction.
| Potential Cause | Troubleshooting Recommendation |
| Insufficient Catalyst Loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%). |
| Short Reaction Time | Monitor the reaction by TLC or GC-MS and ensure it has gone to completion. |
Guide 2: Directed Alkoxycarbonylation
Problem: Formation of multiple products and low yield of the desired carboxylic acid.
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Electrophile | Use an alkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate) instead of a chloroformate. |
| Unstable Lithiated Intermediate | Maintain a low temperature (e.g., -78 °C) during the deprotonation and addition of the electrophile. |
| Presence of Water | Ensure all glassware is oven-dried and reagents are anhydrous. Water will quench the strong base and the lithiated intermediate. |
Guide 3: Enzymatic Kinetic Resolution
Problem: Low enantiomeric excess (e.e.) of the desired (S)-enantiomer.
| Potential Cause | Troubleshooting Recommendation |
| Sub-optimal Enzyme Activity | Ensure the lipase (e.g., from Candida antarctica) is active and used under the recommended pH and temperature conditions. |
| Incorrect Reaction Time | The reaction should be stopped at approximately 50% conversion to achieve the highest possible e.e. for the remaining acid. Monitor the conversion carefully. |
| Enzyme Inhibition | The presence of certain organic solvents or impurities can inhibit the enzyme. Use a compatible solvent system. |
Experimental Protocols
Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid [1]
Step 1: Ring-Closing Metathesis of N-Boc-diallylamine
-
Dissolve N-Boc-diallylamine in dry, degassed dichloromethane to a concentration of 0.1 M.
-
Add Grubbs' second-generation catalyst (1-2 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Concentrate the reaction mixture and purify the crude product by silica gel chromatography to yield N-Boc-2,5-dihydro-1H-pyrrole.
Step 2: Directed Alkoxycarbonylation
-
Dissolve N-Boc-2,5-dihydro-1H-pyrrole in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a strong lithium base (e.g., s-BuLi or a mixture of n-BuLi and s-BuOK).
-
Stir the mixture at low temperature for the specified time to ensure complete deprotonation.
-
Add an excess of an alkyl carbonate (e.g., dimethyl carbonate).
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by chromatography to obtain racemic 1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid methyl ester.
-
Hydrolyze the ester using a base such as lithium hydroxide to obtain the racemic carboxylic acid.
Step 3: Enzymatic Kinetic Resolution
-
Dissolve the racemic 1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid in a suitable buffer and organic co-solvent system.
-
Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).
-
Add an alcohol (e.g., benzyl alcohol) to act as the acyl acceptor.
-
Stir the mixture at the optimal temperature for the enzyme (typically 30-40 °C).
-
Monitor the reaction progress by HPLC to determine the conversion.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separate the unreacted (S)-acid from the formed (R)-ester by extraction.
-
Acidify the aqueous layer containing the salt of the (S)-acid and extract with an organic solvent to isolate the final product.
Visualizations
Caption: Workflow for the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Caption: Troubleshooting logic for low yields in the RCM step.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route. For syntheses involving the cyclization of precursors, you may encounter:
-
Unreacted Starting Materials: Such as diallylamine derivatives, ethyl pyruvate, or aniline derivatives.
-
Catalyst Residues: If a catalyst was used in the synthesis, for example, in ring-closing metathesis.
-
Byproducts: Including incompletely cyclized intermediates or products from side reactions.
-
Solvents: Residual solvents from the reaction.
-
Pyrrolidine Derivatives: More basic impurities that can be removed with an acid wash.[1]
Q2: What are the primary methods for purifying this compound?
A2: The primary purification methods for this polar, heterocyclic amino acid analog include:
-
Crystallization: A common final step to obtain a high-purity solid product.
-
Ion-Exchange Chromatography (IEX): Effective for separating charged molecules like amino acids from neutral or oppositely charged impurities.[2]
-
Liquid-Liquid Extraction (LLE): Useful for initial cleanup by partitioning the product and impurities between immiscible aqueous and organic phases, often with pH manipulation.
-
Column Chromatography: Can be used to separate the target compound from impurities with different polarities.
Q3: How do I choose the right purification strategy?
A3: The choice of purification strategy depends on the scale of your experiment and the nature of the impurities. A typical workflow might involve:
-
Initial Cleanup: Use liquid-liquid extraction to remove the bulk of non-polar or highly basic/acidic impurities.
-
Intermediate Purification: Employ ion-exchange or column chromatography for more refined separation.
-
Final Polishing: Use crystallization to achieve high purity and obtain a solid final product.
The following diagram illustrates a general purification workflow:
Troubleshooting Guides
Crystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound is precipitating from a supersaturated solution at a temperature above its melting point in the solvent system. The solvent may be too non-polar. | - Try a more polar solvent or a solvent mixture. Common solvents for similar compounds include toluene, 2-propanol, ethanol, or hexane/acetone mixtures.[3] - Reduce the initial concentration of the compound. - Slow down the cooling rate. |
| No crystals form upon cooling | The solution is not sufficiently supersaturated, or nucleation is inhibited. | - Concentrate the solution further by evaporating some of the solvent. - Add a seed crystal of the pure compound.[1] - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Low yield of crystals | The compound has significant solubility in the cold solvent. The crystallization time was too short. | - Use a solvent system where the compound has lower solubility at cold temperatures. - Allow the solution to crystallize for a longer period at a low temperature. - Place the crystallization flask in an ice bath to maximize crystal yield.[1] |
| Colored product after crystallization | Co-crystallization of colored impurities. Oxidation of the product. | - Treat the solution with activated carbon before filtration to remove colored impurities. - Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. |
Ion-Exchange Chromatography (IEX)
| Problem | Possible Cause | Solution |
| Product does not bind to the column | Incorrect pH of the buffer. Incorrect type of ion-exchange resin. | - For Cation-Exchange: The pH of the buffer should be below the isoelectric point (pI) of the compound to ensure a net positive charge. - For Anion-Exchange: The pH of the buffer should be above the pI to ensure a net negative charge.[4] - Ensure you are using a cation-exchange resin (negatively charged) for a positively charged molecule, or an anion-exchange resin (positively charged) for a negatively charged molecule. |
| Product elutes in the wash step | The ionic strength of the binding/wash buffer is too high. | - Reduce the salt concentration in the binding and wash buffers. |
| Product does not elute from the column | The elution buffer has insufficient ionic strength or an inappropriate pH. | - Increase the salt concentration in the elution buffer (gradient or step elution). - For cation-exchange, you can increase the pH of the elution buffer. - For anion-exchange, you can decrease the pH of the elution buffer. |
| Poor resolution of product from impurities | The elution gradient is too steep. The flow rate is too high. | - Use a shallower elution gradient. - Reduce the flow rate to allow for better separation. |
The following diagram illustrates the decision-making process for selecting the appropriate IEX resin based on the pH and pI of the target molecule.
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is a general method for the initial purification of carboxylic acids from a reaction mixture containing neutral or basic impurities.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
If the reaction was performed in a water-miscible solvent, remove it under reduced pressure.
-
Dissolve the crude residue in an organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with 1 M HCl to remove basic impurities. The protonated impurities will move to the aqueous layer.
-
Separate the organic layer and wash it with saturated NaHCO₃ solution. The deprotonated this compound will move to the aqueous layer.
-
Collect the aqueous layer containing the product salt.
-
Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer to a pH below the pKa of the carboxylic acid (typically pH 2-3) with cold 1 M HCl. The product should precipitate if it has low water solubility at this pH, or it can be extracted.
-
Extract the acidified aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts and wash with brine to remove excess water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the partially purified product.
Protocol 2: Purification by Crystallization
This protocol provides a general method for the final purification of this compound.
Materials:
-
Partially purified this compound
-
Crystallization solvent (e.g., toluene, 2-propanol, ethanol, or a mixture like hexane/acetone)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
Quantitative Data Summary
The following table summarizes typical, though general, expectations for purity and yield for each purification step. Actual results will vary based on the specific reaction and impurities.
| Purification Step | Typical Purity Achieved | Expected Yield |
| Liquid-Liquid Extraction | 60-80% | 70-90% |
| Column Chromatography | 80-95% | 60-80% |
| Ion-Exchange Chromatography | >95% | 70-90% |
| Crystallization | >98% | 80-95% |
References
Technical Support Center: Optimizing Reaction Yield of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound and its derivatives?
A1: Several synthetic routes are employed, with the choice depending on the desired substituents and stereochemistry. Key methods include:
-
Ring-Closing Metathesis (RCM): A powerful method starting from a suitable diallylamine derivative, followed by functionalization. A short and efficient synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid utilizes RCM of N-Boc-diallylamine, followed by directed alkoxycarbonylation and enzymatic kinetic resolution.[1][2]
-
Paal-Knorr Synthesis: This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, often under acidic conditions, to form the pyrrole ring.[3][4][5]
-
Multi-component Reactions: Some derivatives can be synthesized in a one-pot fashion. For instance, 2,5-dihydro-1H-pyrrole-2-carboxylates can be prepared through a two-component condensation of ethyl pyruvate and aniline derivatives under solvent- and catalyst-free conditions.[6]
Q2: What are the most critical factors that influence the reaction yield?
A2: Achieving a high yield is a common challenge in pyrrole synthesis.[7] The most critical factors include:
-
Purity of Starting Materials: Impurities can lead to significant side reactions, reducing the yield and complicating purification.[4][7]
-
Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are paramount. These parameters must be carefully optimized for each specific substrate.[4][7] For example, excessively high temperatures or highly acidic conditions can cause degradation of the starting materials or the product.[3]
-
Reactivity of Substrates: The electronic and steric properties of the starting materials play a crucial role. For example, in the Paal-Knorr synthesis, amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[3][4]
-
Control of Acidity (pH): In acid-catalyzed reactions like the Paal-Knorr synthesis, pH is critical. Excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[3]
Q3: What are the common side reactions, and how can they be minimized?
A3: The most prevalent side reaction, particularly in Paal-Knorr type syntheses, is the formation of a furan byproduct.[3][4] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration before reacting with the amine.[3] To minimize this:
-
Control Acidity: Maintain a pH above 3.[3]
-
Use Excess Amine: Shifting the equilibrium towards the desired pyrrole formation.
Another common issue is the formation of dark, tarry substances, which often indicates polymerization of the starting materials or the pyrrole product itself. This can be mitigated by lowering the reaction temperature and using a milder acid catalyst.[3]
Troubleshooting Guide
Problem: Low or Incomplete Reaction Yield
| Possible Cause | Troubleshooting Steps & Recommendations |
| Sub-optimal Reaction Conditions | Insufficient temperature or reaction time can lead to an incomplete reaction.[3] Conversely, excessively harsh conditions can degrade the product.[3] Systematically vary the temperature and reaction time to find the optimal balance. |
| Poorly Reactive Starting Materials | Amines with strong electron-withdrawing groups or sterically hindered substrates can react slowly.[3][4] Consider using a more reactive derivative, increasing the reaction temperature moderately, or employing a more effective catalyst. |
| Inappropriate Catalyst | The choice and concentration of the acid catalyst are critical.[3] If using an acid catalyst, screen different Brønsted or Lewis acids and optimize the concentration. In some cases, catalyst-free conditions at elevated temperatures may provide better yields.[6] |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to the incomplete conversion of the limiting reagent.[4] Ensure accurate measurement and stoichiometry of all starting materials. |
| Presence of Moisture | Some pyrrole syntheses are sensitive to moisture.[4] Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem: Significant Byproduct Formation
| Possible Cause | Troubleshooting Steps & Recommendations |
| Furan Byproduct Formation | This is the most common byproduct in the Paal-Knorr synthesis, resulting from the self-cyclization of the 1,4-dicarbonyl compound.[3][8] To minimize its formation, increase the pH of the reaction medium (ideally > 3) and consider using an excess of the amine.[3] |
| Polymerization (Dark, Tarry Product) | Often caused by excessively high temperatures or highly acidic conditions.[3] Lower the reaction temperature and use a milder acid catalyst or explore neutral reaction conditions. |
| Complex Mixture of Products | This can result from multiple side reactions or degradation.[2] Re-evaluate the purity of starting materials. Simplify the reaction conditions where possible and monitor the reaction progress closely (e.g., by TLC or LC-MS) to identify the optimal endpoint before significant degradation occurs. |
Problem: Product Purification and Isolation Difficulties
| Possible Cause | Troubleshooting Steps & Recommendations |
| Product Instability | The synthesized pyrrole may be sensitive to acidic conditions or prolonged heating, leading to degradation.[3] Minimize exposure to harsh conditions during workup and purification. Use buffered solutions where appropriate. |
| Purification Losses | The product may be challenging to isolate, leading to an apparent low yield.[3] Column chromatography is a common purification method.[3] Experiment with different solvent systems (eluent) and stationary phases (e.g., silica gel, alumina) to achieve better separation. Crystallization from a suitable solvent can also be an effective purification technique.[9] |
| Difficulty Removing Unreacted Starting Material | Unreacted starting materials, such as excess pyrrole, can co-elute with the product during chromatography.[10] A repeated wash with a non-polar solvent like hexane may help remove unreacted pyrrole before column chromatography.[10] |
Data Presentation
Table 1: Comparison of Selected Synthetic Methods and Reported Yields
| Synthetic Method | Key Starting Materials | Reported Yield | Reference |
| Ring-Closing Metathesis (RCM) & Functionalization | N-Boc-diallylamine | 98% (for the RCM step to form the pyrroline ring) | [2] |
| Paal-Knorr Reaction | Dimethyl 2,5-dihydroxymuconate, Aniline | 77% | [11] |
| Paal-Knorr Reaction (from 2,5-hexanedione) | 2,5-hexanedione, Primary Amines | 80-95% | [5] |
| Two-Component Condensation | Ethyl pyruvate, Aniline derivatives | "Good yields" | [6] |
| Ball Milling (Solvent-Free) | Anilines, Ethyl 2-chloroacetoacetate | 90-95% (for 2-oxo-dihydropyrrole derivatives) | [12] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid via RCM (Summarized)
This protocol is based on the multi-step synthesis described in the literature.[2]
-
Preparation of N-Boc-diallylamine (2): Diallylamine is reacted with Di-tert-butyl dicarbonate in cyclohexane to yield N-Boc-diallylamine.
-
Ring-Closing Metathesis (RCM): The N-Boc-diallylamine undergoes RCM using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the 2,5-dihydro-1H-pyrrole ring (compound 3). The reaction can be completed within several hours with catalytic amounts (e.g., 0.1 mol%) of the catalyst.[2] A yield of 98% has been reported for this step.[2]
-
Alkoxycarbonylation: The protected pyrroline is then deprotonated with a strong base (e.g., s-BuLi/TMEDA) and reacted with an alkyl carbonate (e.g., dimethyl carbonate) to introduce the carboxylate group at the 2-position, yielding the racemic ester (compound 4).
-
Enzymatic Kinetic Resolution: The racemic ester is resolved using a lipase (e.g., from Candida antarctica) to selectively hydrolyze one enantiomer, allowing for the isolation of the desired (S)-enantiomer of the carboxylic acid.
Protocol 2: General Paal-Knorr Synthesis of N-Substituted Pyrroles (Summarized)
This protocol is a generalized procedure based on common practices.[5][11]
-
Reactant Setup: A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione or dimethyl 2,5-dihydroxymuconate) is dissolved in a suitable solvent (e.g., methanol, glacial acetic acid, or under neat conditions).[5][11]
-
Amine Addition: A primary amine (1.0 to 1.2 equivalents) is added to the solution.
-
Catalyst Addition (if applicable): If required, an acid catalyst (e.g., p-toluenesulfonic acid, saccharin, or acetyl chloride) is added.[11]
-
Reaction: The mixture is stirred, often with heating (e.g., 55 °C or reflux), for a specified period (e.g., 5 hours to 24 hours).[5][11] The reaction should be monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled and diluted with an organic solvent (e.g., ethyl acetate). It is then washed with an acidic solution (e.g., 1 M HCl) and brine.[11]
-
Purification: The organic phase is dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.[11]
Visualizations
Caption: General experimental workflow for synthesis and optimization.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified Paal-Knorr reaction pathway and byproduct formation.
References
- 1. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biosynce.com [biosynce.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. vlifesciences.com [vlifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
"stability of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid in aqueous solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dihydro-1H-pyrrole-2-carboxylic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability concerns for this compound in aqueous solutions?
While specific stability data for this compound is limited in public literature, based on its chemical structure, several potential degradation pathways should be considered:
-
Oxidation: The double bond in the pyrroline ring and the secondary amine are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light.
-
Decarboxylation: Similar to pyrrole-2-carboxylic acid, this compound may undergo decarboxylation, particularly under acidic conditions, leading to the loss of the carboxyl group.[1]
-
Hydrolysis: Although the cyclic amine is generally stable, extreme pH and high temperatures could potentially lead to ring-opening via hydrolysis.
-
Polymerization: Under certain conditions, pyrrole derivatives can be prone to polymerization.
Q2: How should I prepare and store aqueous stock solutions of this compound to maximize stability?
To minimize degradation, the following storage conditions are recommended:
-
Use high-purity water: Use deoxygenated, distilled, or deionized water to prepare solutions.
-
Control pH: Prepare solutions in a buffered system, preferably at a neutral or slightly acidic pH (around pH 6-7), unless experimental conditions require otherwise. Avoid strongly acidic or basic conditions.
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
-
Store at low temperatures: For short-term storage (days), refrigerate solutions at 2-8°C. For long-term storage (weeks to months), aliquot and freeze solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Inert atmosphere: For maximum stability, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the visible signs of degradation in my aqueous solution?
Visible signs of degradation may include:
-
A change in color (e.g., yellowing or browning).
-
The formation of a precipitate.
-
A change in pH of the solution.
If you observe any of these changes, it is recommended to prepare a fresh solution.
Troubleshooting Guides
Problem 1: I am seeing a loss of compound concentration over time in my aqueous solution.
-
Possible Cause 1: Oxidation.
-
Troubleshooting:
-
Prepare fresh solutions using deoxygenated water.
-
Store the solution under an inert gas (nitrogen or argon).
-
Add an antioxidant (e.g., ascorbic acid or EDTA to chelate metal ions) if compatible with your experimental system.
-
-
-
Possible Cause 2: Adsorption to container walls.
-
Troubleshooting:
-
Use low-adsorption microcentrifuge tubes or glassware.
-
Consider silanizing glassware to reduce adsorption.
-
-
-
Possible Cause 3: Decarboxylation (especially in acidic solutions).
-
Troubleshooting:
-
Ensure the pH of your solution is buffered and not highly acidic.
-
If your experiment requires acidic conditions, prepare the solution fresh before each use and keep it at a low temperature.
-
-
Problem 2: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).
-
Possible Cause: Degradation products.
-
Troubleshooting:
-
Analyze a freshly prepared solution as a reference.
-
Based on potential degradation pathways, consider the possible masses of degradation products (e.g., the oxidized product, the decarboxylated product).
-
Perform forced degradation studies (see Experimental Protocols section) to intentionally generate and identify degradation products, which can then be used as standards.
-
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Solution under Different Conditions (Example Data)
| Condition | Temperature | pH | % Remaining after 24 hours | % Remaining after 7 days |
| Ambient light, Air | 25°C | 7.0 | 95% | 80% |
| Ambient light, Air | 25°C | 3.0 | 90% | 70% |
| Dark, Inert Gas | 4°C | 7.0 | >99% | 98% |
| Dark, Inert Gas | -20°C | 7.0 | >99% | >99% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general method to monitor the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in the desired aqueous buffer.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the solution.
-
Inject the aliquot onto the HPLC system.
-
Monitor the peak area of the parent compound to determine its concentration relative to the initial time point. The appearance of new peaks may indicate degradation products.
-
Protocol 2: Forced Degradation Study
This study can help identify potential degradation products and pathways.
-
Acidic Condition: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
-
Basic Condition: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Condition: Incubate the compound in 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Condition: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Condition: Expose an aqueous solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
After each condition, analyze the samples by HPLC or LC-MS to identify and characterize any degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound in aqueous solution.
References
Technical Support Center: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
Disclaimer: Specific experimental data on the storage, handling, and stability of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid is limited. The following guidelines are based on best practices for handling structurally similar compounds, such as pyrrolidine derivatives and unsaturated carboxylic acids. Researchers should always consult a comprehensive Safety Data Sheet (SDS) for the specific product and lot number they are using and perform small-scale tests to determine optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Due to its structure as an unsaturated carboxylic acid, the compound may be sensitive to air, light, and moisture.[1] It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) and protected from light is advisable. While room temperature may be acceptable for short periods, refrigerated storage at 2-8°C is a common recommendation for similar compounds to minimize degradation.[3]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, especially in solid form, appropriate PPE is crucial. This includes:
-
Eye Protection: Chemical safety goggles or glasses.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[5] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]
Q3: How should I handle spills of this compound?
For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][7] The spill area should then be cleaned thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.
Q4: Is this compound soluble in common laboratory solvents?
Troubleshooting Guides
Problem 1: The compound has changed color or appearance.
-
Possible Cause: This could indicate degradation due to exposure to air, light, or moisture, or reaction with an incompatible substance. Unsaturated compounds can be prone to oxidation or polymerization.[10]
-
Solution:
-
Do not use the compound if significant degradation is suspected.
-
Review your storage and handling procedures. Ensure the container is always tightly sealed and, if necessary, stored under an inert atmosphere and protected from light.
-
Consider running an analytical test (e.g., NMR, LC-MS) to check the purity of the compound before use.
-
Problem 2: I'm observing inconsistent results in my experiments.
-
Possible Cause: Inconsistent results can stem from compound instability in the experimental medium, incomplete dissolution, or degradation of stock solutions.
-
Solution:
-
Stock Solutions: For related compounds, it is recommended to prepare stock solutions fresh. If storage is necessary, aliquot the solution and store at -20°C or -80°C to minimize freeze-thaw cycles.[11]
-
Solubility: Ensure the compound is fully dissolved in your solvent. Sonication may aid dissolution.
-
pH and Buffer: The stability of carboxylic acids can be pH-dependent. Ensure the pH of your experimental buffer is compatible with the compound's stability.
-
Data Presentation
Table 1: General Properties and Storage Recommendations for Related Pyrrole/Pyrrolidine Carboxylic Acids
| Property | Pyrrole-2-carboxylic acid | (S)-(-)-2-Pyrrolidone-5-carboxylic acid | General Unsaturated Carboxylic Acids |
| Appearance | White to light brown powder[8] | White crystalline powder[6] | Varies |
| Storage Temp. | Room Temperature, keep in dark, sealed dry[8][12] | Store in a cool, dry, well-ventilated area[13] | Cool, dry place away from incompatible substances[14] |
| Incompatibilities | Strong oxidizing agents, bases[7][14] | Oxidizing agents[13] | Bases, oxidizing agents, reducing agents[14] |
| Hazards | Skin, eye, and respiratory irritant[15] | May cause eye, skin, and respiratory irritation[6] | Can be corrosive or flammable[14] |
Note: This table presents data for structurally related compounds to provide guidance in the absence of specific data for this compound.
Experimental Protocols
Protocol: General Procedure for Weighing and Preparing a Stock Solution of a Sensitive Solid Compound
-
Preparation:
-
Ensure all necessary PPE (gloves, safety glasses, lab coat) is worn.
-
Perform all operations inside a chemical fume hood or on a benchtop with adequate ventilation. If the compound is particularly sensitive to air or moisture, use a glove box.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
-
Weighing:
-
Use an analytical balance to accurately weigh the desired amount of the solid into a clean, dry container (e.g., a vial or flask).
-
Handle the solid carefully to minimize the creation of dust.[6]
-
-
Dissolution:
-
Add the desired solvent to the container with the weighed solid.
-
Mix thoroughly to ensure complete dissolution. If necessary, use a vortex mixer or sonicator to aid dissolution.
-
-
Storage of Stock Solution:
-
If the stock solution is not for immediate use, it should be stored appropriately. For many compounds, this involves storing in a tightly sealed container at low temperatures (e.g., -20°C).[11]
-
If the solution will be used multiple times, it is best to divide it into smaller aliquots to avoid repeated freeze-thaw cycles.[11]
-
-
Cleanup:
-
Clean all equipment used.
-
Dispose of any waste materials according to your institution's guidelines.
-
Visualizations
Caption: Experimental Workflow for Handling a Sensitive Solid Compound.
Caption: Troubleshooting Guide for Inconsistent Experimental Results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. DL-2-Pyrrolidone-5-carboxylic acid(149-87-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]
- 9. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. Oxidation of unsaturated carboxylic acids under hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 634-97-9|Pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 13. lobachemie.com [lobachemie.com]
- 14. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 15. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid. Due to limited publicly available data on this specific molecule, the information provided is based on the established degradation pathways of structurally related pyrrole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, a dihydro-pyrrole carboxylic acid, the most probable degradation pathways are oxidation, hydrolysis, and photodegradation. The electron-rich pyrrole ring and the carboxylic acid group are susceptible to these reactions.
-
Oxidation/Autoxidation: The pyrrole ring is prone to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. This can lead to the formation of various oxidized species. Potential products of pyrrole oxidation include 3-pyrrolin-2-ones, 4-pyrrolin-2-ones, and maleimides. In some instances, further reactions can lead to dimers and polypyrroles.[1]
-
Hydrolysis: The carboxylic acid group is generally stable, but under certain conditions, other parts of the molecule or derivatives (e.g., esters) could be susceptible to hydrolysis. For pyrrole derivatives with ester groups, hydrolysis would yield the corresponding carboxylic acid.[1]
-
Photodegradation: Compounds with heterocyclic aromatic ring systems are often sensitive to light. Exposure to UV or visible light can induce photochemical reactions, potentially leading to radical cation species that can react with oxygen.[1]
-
Decarboxylation: Similar to other aromatic carboxylic acids, decarboxylation of the pyrrole ring can occur, especially under acidic conditions or at elevated temperatures.[2][3]
Q2: What are the typical degradation products of pyrrole-related compounds?
A2: Depending on the specific degradation pathway, a variety of products can be formed. Oxidation can lead to the formation of 3-pyrrolin-2-ones, 4-pyrrolin-2-ones, maleimides, dimers, and ultimately, polypyrroles.[1] Succinimide has also been identified as a minor product of air oxidation in some cases.[1] Hydrolysis of ester derivatives will yield the corresponding carboxylic acid.[1]
Q3: What signs indicate that my compound may have degraded?
A3: Visual indicators of degradation can include a change in the color of a solution or the appearance of a precipitate. However, degradation is often not visible. The most reliable way to assess the integrity of your compound is by using analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The appearance of new peaks or a decrease in the area of the parent compound's peak in an HPLC chromatogram are strong indicators of degradation.[4][5]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Degas solvents before use and maintain an inert atmosphere (e.g., with nitrogen or argon) over the solution.[1] |
| Exposure to Light | Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[1][4] |
| Acidic or Basic Impurities | Use high-purity, neutral solvents. If necessary, you can pass the solvent through a plug of neutral alumina.[1] |
| Presence of Metal Ions | Use metal-free spatulas and glassware, or ensure glassware has been acid-washed and thoroughly rinsed with deionized water.[1] |
| Elevated Temperature | If the compound's solubility permits, store solutions at reduced temperatures, such as 2-8 °C or frozen.[1] |
Issue 2: Inconsistent Results in Stability Studies
| Potential Cause | Troubleshooting Step |
| Variable Storage Conditions | Ensure all samples are stored under identical and well-controlled conditions (temperature, humidity, light exposure).[1] |
| Non-validated Analytical Method | Develop and validate a stability-indicating analytical method, such as HPLC, that can separate the parent compound from its degradation products. |
| Excipient Incompatibility | If working with a formulation, be aware that impurities or reactive functional groups in excipients could react with your compound. Common issues can arise from peroxides in polymers or aldehydes in sugars.[5] |
Experimental Protocols
Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.
1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).[1]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a specified period.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for a specified period.[1]
-
Thermal Degradation: Place the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.[1]
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV or fluorescent light) for a specified duration. Keep a control sample in the dark simultaneously.[1]
3. Analysis: At various time points, withdraw an aliquot from each stress condition. For the acid and base hydrolysis samples, neutralize them before dilution. Dilute all samples with the mobile phase to a suitable concentration for analysis by a validated stability-indicating LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.[1]
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Products for Pyrrole Derivatives.
| Stress Condition | Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Decarboxylation products, ring-opened species.[1] |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | Ring-opened species, products of deprotonation-facilitated reactions.[1] |
| Oxidation | 3% H₂O₂, Room Temperature | 3-pyrrolin-2-ones, 4-pyrrolin-2-ones, maleimides, succinimide, dimers, polypyrroles.[1] |
| Thermal Degradation | 80 °C (solid and solution) | Decarboxylation products, various decomposition products.[1] |
| Photodegradation | UV or visible light exposure | Radical cation species, photo-oxidation products.[1] |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected compound instability.
References
"increasing solubility of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid for bioassays"
Welcome to the technical support center for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges for bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound, and why is its solubility often a challenge?
A1: this compound, also known as 3,4-dehydroproline, is classified as an alpha-amino acid. Its structure contains both a carboxylic acid group and an amino group. This makes it a zwitterionic compound, meaning it can carry both a positive and a negative charge on the same molecule. Zwitterions often have strong intermolecular interactions, which can lead to high crystal lattice energy and, consequently, poor solubility in aqueous solutions, especially around their isoelectric point (the pH at which the net charge is zero).
Q2: I am having difficulty dissolving the compound in a neutral aqueous buffer for my bioassay. What is the first troubleshooting step?
A2: The first and often most effective step is to adjust the pH of your solvent.[] Since this compound is an amino acid analog, its solubility is highly pH-dependent.[2] Moving the pH away from its isoelectric point will increase the net charge on the molecule, enhancing its interaction with polar water molecules and thereby increasing solubility.
-
To dissolve the acidic form : Lower the pH by adding a small amount of a biocompatible acid (e.g., HCl). This protonates the carboxylate group, leaving a net positive charge on the amino group.
-
To dissolve the basic form : Increase the pH by adding a small amount of a biocompatible base (e.g., NaOH). This deprotonates the amino group, leaving a net negative charge on the carboxylate group.[3]
Always perform a small-scale test to ensure the pH change does not interfere with your bioassay's stability or outcome.
Q3: pH adjustment is altering my experimental conditions. What other common methods can I use to increase solubility?
A3: If pH modification is not a viable option, several other formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds.[4][5][6] The most common approaches for preclinical studies include using co-solvents, surfactants, and forming inclusion complexes with cyclodextrins.[5][7]
Q4: How do I select an appropriate co-solvent, and what are some common examples?
A4: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[][8] The choice of co-solvent depends on the compound's properties and the tolerance of the bioassay system.
Commonly used co-solvents in pharmaceutical development include:
-
Dimethyl Sulfoxide (DMSO) : A powerful, versatile aprotic solvent that can dissolve a wide array of organic materials.[9][10]
-
Polyethylene Glycols (PEGs) : Particularly PEG 400, are frequently used due to their low toxicity.[11][12]
-
Ethanol : A widely used solvent, though its potential effects on cell-based assays must be considered.[11]
-
Propylene Glycol (PG) and Glycerin : Also common choices in formulations.[11][12]
It is crucial to start with a high-concentration stock solution of your compound in 100% co-solvent (e.g., DMSO) and then dilute it into your aqueous assay buffer. Ensure the final concentration of the co-solvent is low enough (typically <1%, often <0.1%) to not affect the biological system.
Q5: What are cyclodextrins and how can they improve the solubility of my compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble, hydrophobic "guest" molecules within their central cavity, forming a water-soluble "host-guest" inclusion complex.[][16] This complex effectively shields the hydrophobic part of the guest molecule from water, thereby increasing its apparent aqueous solubility without altering the molecule's covalent structure.[13][] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their enhanced water solubility and reduced toxicity compared to native cyclodextrins.[]
Data Summary Table
Table 1: Solubility Data for Pyrrole-2-carboxylic acid (CAS 634-97-9)
| Solvent | Concentration | Molarity | Notes |
|---|---|---|---|
| Water | 5.88 mg/mL | 52.93 mM | Requires sonication to dissolve.[17] |
| DMSO | 25 mg/mL | 225.02 mM | May require warming and sonication.[17] |
Note: This data is for a structurally similar compound and should be used as an estimation only. Experimental determination of solubility for this compound is highly recommended.
Troubleshooting Workflow and Methodologies
The following diagram outlines a logical workflow for addressing solubility issues.
References
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. gchemglobal.com [gchemglobal.com]
- 11. researchgate.net [researchgate.net]
- 12. bepls.com [bepls.com]
- 13. gpsrjournal.com [gpsrjournal.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. medchemexpress.com [medchemexpress.com]
"preventing racemization of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid during coupling"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or prevent the racemization of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid during peptide coupling reactions.
Troubleshooting Guide
High levels of racemization can compromise the stereochemical integrity of your peptide, potentially affecting its biological activity. The following guide addresses common issues encountered during the coupling of this compound and provides targeted solutions.
Issue 1: Significant Racemization Detected After Coupling
-
Possible Cause: Inappropriate choice of coupling reagent.
-
Solution: Carbodiimide reagents like DCC and DIC, when used alone, can lead to significant racemization.[1] The use of phosphonium or aminium/uronium salt reagents is generally preferred for minimizing racemization. Reagents such as HBTU, HATU, and HCTU are known for their efficiency and lower racemization potential.[1][2] BOP is another effective reagent with minimal racemization, but caution is advised due to the formation of a carcinogenic byproduct.[1]
-
-
Possible Cause: Presence of a strong base.
-
Solution: The choice and amount of base are critical. Strong bases like N,N-diisopropylethylamine (DIEA) can promote racemization.[3] Consider using a weaker or sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] It is also crucial to use the minimum necessary amount of base.[3]
-
-
Possible Cause: Elevated reaction temperature.
-
Solution: Perform coupling reactions at room temperature or below (e.g., 0°C).[5] If utilizing microwave-assisted peptide synthesis, lowering the coupling temperature can significantly reduce racemization, especially for sensitive amino acids.[6] For instance, reducing the temperature from 80°C to 50°C has been shown to limit racemization for cysteine and histidine.[6]
-
-
Possible Cause: Prolonged activation time.
-
Solution: Minimize the time the carboxylic acid is activated before the amine component is introduced. Ideally, the activated species should be generated in situ or used immediately.
-
Issue 2: Inconsistent Racemization Levels Between Batches
-
Possible Cause: Variability in reagent quality or storage.
-
Solution: Ensure that all reagents, especially coupling reagents and bases, are of high purity and stored under the recommended conditions to prevent degradation. Anhydrous conditions are often crucial.
-
-
Possible Cause: Inconsistent reaction conditions.
-
Solution: Strictly control reaction parameters such as temperature, reaction time, and stoichiometry in every experiment. Utilize calibrated equipment for accurate measurements.
-
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a stereochemically pure enantiomer (typically the L-form in natural amino acids) into a mixture containing both L- and D-enantiomers. For this compound, a chiral molecule, maintaining its stereochemical integrity is crucial as the three-dimensional structure of the final peptide determines its biological activity and therapeutic efficacy. The incorporation of the incorrect D-enantiomer can lead to a loss of activity or altered pharmacological properties.[5]
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][5] The activated carboxyl group of the N-protected amino acid cyclizes to form this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemistry. The incoming amine can then attack the achiral intermediate from either side, resulting in a mixture of L- and D-peptides.[2][5]
Q3: How do coupling additives like HOBt help in preventing racemization?
A3: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[1][7][8] They react with the activated amino acid to form an active ester intermediate (an OBt ester). These esters are more reactive towards the amine component than the oxazolone is to racemizing, thus favoring the desired peptide bond formation and minimizing the opportunity for racemization.[1] However, it is important to note that in some specific cases, such as with proline phenacyl esters, HOBt has been observed to paradoxically increase racemization.[9]
Q4: Can the choice of solvent influence racemization?
A4: Yes, the solvent can play a role. While not as dominant a factor as the coupling reagent or base, the polarity and nature of the solvent can influence reaction rates and intermediate stability. For instance, using a solvent mixture like DCM/DMF might be beneficial in some cases to maintain solubility while potentially reducing racemization compared to using DMF alone.[5]
Q5: Are there any specific recommendations for coupling this compound, given it's a proline analog?
A5: As a cyclic amino acid, this compound is expected to have a lower intrinsic tendency to racemize compared to many other amino acids because the ring structure disfavors the formation of the planar oxazolone intermediate. However, racemization can still occur under harsh conditions. Therefore, the general principles for minimizing racemization should be strictly followed. Using uronium/aminium or phosphonium-based coupling reagents with a weak base at low temperatures is the recommended starting point.
Data Presentation
| Coupling Reagent/Method | Additive | Base | Solvent | Temperature (°C) | % D-Isomer (Racemate) | Amino Acid | Reference/Notes |
| WSCI | HOBt | - | DMF | RT | High | Pro-phenacyl ester | [9] |
| Mixed Anhydride | - | - | THF | RT | Very Low | Pro-phenacyl ester | [9] |
| Carbodiimide | None | - | DCM | RT | Very Low | Pro-phenacyl ester | [9] |
| HBTU/HOBt | HOBt | DIPEA | DMF | 75 (Microwave) | Low | General | [6] |
| HCTU | - | Collidine | DMF | 50 (Microwave) | Minimized | Cysteine | [6] |
| DCC | HOBt | - | - | - | Significantly Reduced | General | [2] |
| BOP | - | - | - | - | Minimal | General | [1][10] |
| HATU | - | DIPEA/NMM | DMF | RT | Low | General | [2] |
Note: "RT" denotes room temperature. The extent of racemization is highly dependent on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using HATU
This protocol provides a general method for coupling this compound with minimal racemization.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in dichloromethane (DCM) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-2,5-Dihydro-1H-pyrrole-2-carboxylic acid-OH in DMF.
-
Add 2.9 equivalents of HATU.
-
Add 6 equivalents of N-methylmorpholine (NMM).
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
-
Washing and Capping:
-
Wash the resin thoroughly with DMF and DCM.
-
Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.
-
If the coupling is complete, proceed with capping any unreacted amino groups using an acetic anhydride/pyridine/DCM mixture.
-
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol outlines the general steps for determining the extent of racemization.
-
Peptide Cleavage and Deprotection:
-
Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
-
Peptide Hydrolysis:
-
Hydrolyze the peptide sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Evaporate the HCl to dryness.
-
-
Derivatization (Marfey's Method):
-
Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone.
-
Incubate the mixture at 40°C for 1 hour.[5]
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
-
HPLC Analysis:
-
Evaporate the solvent and redissolve the derivatized residue in a suitable mobile phase (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Elute with a suitable gradient of acetonitrile in an aqueous buffer.
-
Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative.[5]
-
Quantify the percentage of the D-isomer by integrating the peak areas.
-
Visualization
Caption: Factors influencing racemization and preventative measures.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Technical Support Center: Enantiomeric Excess Determination of Chiral Pyrrolidines by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the determination of enantiomeric excess of chiral pyrrolidines by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of chiral pyrrolidines.
Question: What are the common causes of poor or no separation between the enantiomers of my chiral pyrrolidine?
Answer:
Poor or no enantiomeric separation is a frequent challenge. The primary reasons often relate to the selection of the chiral stationary phase (CSP) and the composition of the mobile phase. Chiral separations are highly specific, and small changes in the analytical method can significantly impact the outcome.[1]
Troubleshooting Poor Enantiomeric Resolution
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is the most critical factor for achieving separation.[2] For pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown good chiral recognition.[3] Consider screening different CSPs. For example, amylose 3,5-dimethylphenylcarbamate and cellulose 3,5-dichlorophenylcarbamate derivatives are effective for 4-substituted pyrrolidin-2-one derivatives.[3] |
| Suboptimal Mobile Phase Composition | The mobile phase, including the organic modifier and any additives, is crucial. For normal-phase chromatography, mixtures of n-hexane and an alcohol (e.g., ethanol or isopropanol) are commonly used.[3][4] Systematically vary the ratio of the organic modifier. For basic pyrrolidines, adding a small amount of an amine like triethylamine (e.g., 0.1-0.2% v/v) to the mobile phase can improve peak shape and resolution.[4] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be necessary.[5] |
| Incorrect Flow Rate | Chiral separations can be sensitive to the flow rate. A lower flow rate often provides better resolution.[2] If you are not achieving baseline separation, try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). |
| Inadequate Temperature Control | Temperature can affect the interactions between the analyte and the CSP, thereby influencing the separation.[2] Ensure the column compartment temperature is stable. You can investigate the effect of temperature by analyzing your sample at different temperatures (e.g., 20°C, 25°C, 30°C). |
| Column Overload | Injecting too much sample can lead to broadened and overlapping peaks.[2] Reduce the sample concentration or the injection volume. |
| Need for Derivatization | For some chiral pyrrolidines, especially those lacking a chromophore or having poor interaction with the CSP, pre-column derivatization can enhance enantioseparation.[4] Derivatization with an agent like 4-nitrobenzoic acid can improve chromatographic behavior and detection.[4] |
Question: Why are my peaks tailing or showing poor shape?
Answer:
Peak tailing in chiral HPLC can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the HPLC system itself.
Troubleshooting Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Interactions | Unwanted interactions, especially with residual silanols on silica-based CSPs, can cause peak tailing, particularly for basic compounds like many pyrrolidines.[2] Adding a mobile phase modifier, such as triethylamine for basic analytes, can help to block these active sites and improve peak shape.[4] |
| Column Contamination or Damage | The column may have accumulated contaminants from previous injections, or a void may have formed at the column inlet.[2] Try flushing the column with a strong solvent. If a void is suspected, carefully reversing and flushing the column may help, but replacement is often necessary.[2] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[2] Minimize the length and internal diameter of all connecting tubing. |
| Inappropriate Mobile Phase pH | For separations in reversed-phase mode, the pH of the mobile phase can significantly affect the ionization state of the analyte and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for your pyrrolidine derivative. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is best for pyrrolidine derivatives?
A1: Polysaccharide-based CSPs are generally the most successful for the enantioseparation of a wide range of chiral compounds, including pyrrolidine derivatives.[3] Specifically, derivatives of amylose and cellulose have demonstrated excellent chiral recognition capabilities for these compounds.[3][6] It is often recommended to screen a few different polysaccharide-based columns to find the optimal one for your specific analyte.[5]
Q2: Do I need to derivatize my chiral pyrrolidine before HPLC analysis?
A2: Not always, but it can be beneficial in certain situations. If your pyrrolidine lacks a UV-active chromophore, derivatization with a UV-absorbing reagent is necessary for detection.[4] Derivatization can also be used to introduce functional groups that enhance the chiral recognition by the stationary phase, leading to better separation.[4][7]
Q3: How do I calculate the enantiomeric excess (e.e.) from my chromatogram?
A3: The enantiomeric excess is calculated from the peak areas of the two enantiomers. The formula is:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. HPLC is a highly accurate and precise method for determining enantiomeric excess.[8][9]
Q4: Can I use a gradient elution for my chiral separation?
A4: While most chiral separations are developed using isocratic elution, gradient elution can sometimes be used.[1] However, isocratic methods are more common because the two enantiomers have very similar chemical properties, and the separation relies heavily on the specific interactions with the CSP.[1] Gradient elution can sometimes complicate method development and reproducibility.
Q5: What are some starting conditions for developing a chiral HPLC method for a novel pyrrolidine?
A5: A good starting point is to screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD, Chiralpak AS-H) with a mobile phase of n-hexane and an alcohol modifier (isopropanol or ethanol).[5] A common starting mobile phase composition is 90:10 (v/v) n-hexane:alcohol.[5] For basic pyrrolidines, add 0.1% diethylamine or triethylamine to the mobile phase.[5] Set the flow rate to 1.0 mL/min and the column temperature to 25°C.[4]
Experimental Protocols
Protocol: Determination of Enantiomeric Excess of a Chiral Pyrrolidine Derivative
This protocol provides a general methodology for the determination of the enantiomeric excess of a chiral pyrrolidine derivative using a polysaccharide-based CSP in normal-phase mode.
1. Sample Preparation
-
Dissolve the chiral pyrrolidine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Method Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) with 0.2% Triethylamine[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25°C[4] |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[4] |
3. Data Analysis
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
4. System Suitability
-
Inject a racemic standard (50:50 mixture of the enantiomers) to confirm the resolution between the two peaks. The resolution should be ≥ 1.5.
-
Perform replicate injections of the sample to ensure the precision of the measurement. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
Visualizations
Caption: Experimental workflow for e.e. determination.
Caption: Troubleshooting decision tree for poor resolution.
Caption: Key parameters influencing enantiomeric resolution.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. heraldopenaccess.us [heraldopenaccess.us]
Validation & Comparative
A Comparative Guide: 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid vs. Proline in Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide science and drug design, the unique structural properties of the amino acid L-proline are both a powerful tool and a complex challenge. Its cyclic side chain imparts significant conformational rigidity, restricting the backbone dihedral angle phi (φ) and influencing the cis/trans isomerization of the preceding peptide bond.[1][2] This isomerization can act as a molecular switch, regulating protein folding and function.[3] To further harness and control peptide architecture, synthetic analogues of proline are widely employed.
This guide provides an objective comparison between L-proline and a key analogue, (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid, more commonly known as (S)-3,4-dehydro-L-proline (Dhp) . By introducing a double bond into the pyrrolidine ring, Dhp presents a distinct set of conformational constraints. We will explore these differences through experimental data, offering insight into how each residue can be used to modulate peptide and protein structure.
Structural and Conformational Comparison
The primary chemical difference between Proline (Pro) and 3,4-dehydroproline (Dhp) is the presence of a double bond between the Cγ and Cδ atoms in the Dhp ring. This seemingly minor change has profound implications for the residue's conformational properties.
Figure 1. Chemical structures of L-Proline and (S)-3,4-Dehydro-L-proline.
Pyrrolidine Ring Pucker
Proline's five-membered ring is not planar and exists in two primary "puckered" conformations: Cγ-endo (pucker on the same side as the carboxyl group) and Cγ-exo (pucker on the opposite side). This puckering is correlated with the cis/trans state of the preceding peptide bond and influences the backbone dihedral angles.[1]
In contrast, the Cγ=Cδ double bond in 3,4-dehydroproline forces the pyrroline ring into a nearly planar or "unpuckered" conformation .[4] This loss of puckering is the primary source of its distinct conformational effects compared to proline.
Amide Bond Isomerization (Cis/Trans)
The energy barrier between the cis and trans conformers of an Xaa-Pro peptide bond is lower than for other amino acids, making the cis isomer significantly populated (typically 5-30%).[3] The preference is influenced by the ring pucker.
The introduction of the double bond in Dhp modifies this equilibrium. While one study of N-acetyl derivatives in solution found that the trans/cis ratio was almost unchanged compared to proline, crystal structure analysis of other Dhp-containing peptides reveals a strong preference for a specific isomer depending on the context.[4][5] For example, acetyl-L-3,4-dehydroproline amide was found to adopt a cis conformation in its crystal structure, a novelty for such a derivative at the time of discovery.[5] This suggests that the flattened ring of Dhp can be exploited to stabilize either the cis or trans isomer depending on the surrounding sequence and environment.
| Compound / Peptide Context | Isomer Preference | Method |
| N-acetyl-Proline derivatives | Exhibits a mixture of trans and cis isomers in solution. | NMR Spectroscopy |
| N-acetyl-Dhp derivatives | trans/cis equilibrium is almost unchanged compared to Proline derivatives in solution.[4] | NMR Spectroscopy |
| Acetyl-L-3,4-dehydroproline amide | Contains a tertiary amide bond in the cis conformation in the solid state.[5] | X-ray Crystallography |
| t-Boc-L-3,4-dehydroproline amide | Adopts a trans conformation in the solid state.[5] | X-ray Crystallography |
Table 1. Comparison of cis/trans amide bond isomerism in Proline and 3,4-Dehydroproline derivatives.
Backbone Dihedral Angles (Φ, Ψ)
Proline's ring structure restricts the backbone dihedral angle Φ to a narrow range of approximately -65° ± 25°.[6] The angle Ψ is less restricted but is coupled to the ring pucker. The conformational constraints of Dhp lead to different preferences in the allowable (Φ, Ψ) space. Crystal structure data shows that while proline amides may favor conformations typical of a right-handed α-helix, Dhp derivatives can be constrained to a collagen-like conformation.[5]
| Compound | Φ (phi) Angle | Ψ (psi) Angle | Resulting Conformation |
| Typical Proline Amides | ~ -60° | ~ -40° | Right-handed α-helical[5] |
| t-Boc-L-3,4-dehydroproline amide | -59.5° | 152.1° | Collagen-like[5] |
| Acetyl-L-3,4-dehydroproline amide | -76.8° | 156.4° | Collagen-like[5] |
Table 2. Comparison of backbone dihedral angles (Φ, Ψ) from solid-state crystal structures.
Influence on Secondary Structures
The distinct conformational preferences of Pro and Dhp directly impact their ability to promote or stabilize specific secondary structures, most notably β-turns.
-
Proline is a potent β-turn inducer, frequently found at the i+1 position of type I and type II turns.[7] The cis isomer of proline is a defining feature of the type VI β-turn.[8]
-
3,4-Dehydroproline , by virtue of its planar ring and altered Ψ angle preference, can also be used to stabilize turn structures. Its rigid, collagen-like conformation can serve as a potent conformational constraint, locking a peptide backbone into a desired turn geometry.
Experimental Methodologies
A systematic comparison of the conformational effects of Proline versus 3,4-dehydroproline typically follows a workflow of synthesis, purification, and detailed structural analysis.
Figure 2. Workflow for comparing Pro and Dhp effects on peptide conformation.
Peptide Synthesis: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
The synthesis of model peptides for comparison is routinely achieved via automated or manual Solid-Phase Peptide Synthesis (SPPS).[9]
-
Resin Preparation: A suitable solid support, such as Rink Amide resin (for a C-terminal amide), is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The N-terminal Fmoc protecting group on the resin (or the growing peptide chain) is removed using a solution of 20% piperidine in DMF. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (Fmoc-Pro-OH or Fmoc-Dhp-OH) is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA). This activated amino acid is added to the resin to form the peptide bond. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test.[10]
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Characterization: The crude peptide is precipitated, lyophilized, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity is confirmed by mass spectrometry.
Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying peptide conformation and dynamics in solution.[11]
-
Sample Preparation: A lyophilized peptide sample (1-2 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: Used for initial assessment and to determine the trans/cis isomer ratio by integrating the distinct signals for each conformer.[3]
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing distance constraints used for 3D structure calculation.
-
2D COSY (Correlation Spectroscopy): Provides information on scalar-coupled (J-coupled) protons, which is crucial for determining ring pucker from ³J(H,H) coupling constants.[12]
-
-
Data Analysis:
-
Resonance Assignment: All proton signals are assigned to specific atoms in the peptide sequence.
-
Structural Restraints: NOE cross-peak intensities are converted into distance restraints. ³J(Hα,Hβ) coupling constants are used to restrain dihedral angles and assess ring pucker.
-
Structure Calculation: Computational software (e.g., CYANA, XPLOR-NIH) is used to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Conclusion
The substitution of proline with 3,4-dehydroproline is a powerful strategy in peptidomimetic design. The introduction of a Cγ=Cδ double bond flattens the pyrrolidine ring, which fundamentally alters its conformational landscape compared to the puckered ring of proline. This leads to distinct preferences for backbone dihedral angles, often favoring more extended, collagen-like structures, and provides a different context for the cis/trans amide bond equilibrium.[4][5] For researchers aiming to impose rigid conformational constraints, stabilize specific secondary structures like β-turns, or modulate the dynamics of the peptide backbone, 3,4-dehydroproline offers a valuable and structurally distinct alternative to its natural counterpart. A thorough understanding of these differences, supported by the experimental methodologies outlined here, is crucial for the rational design of novel peptides with tailored structures and functions.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Conformational studies of peptides: Crystal and molecular structures of L-3,4-dehydroproline and its t-butoxycarbonyl and acetyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increasing Protein Conformational Stability by Optimizing β-turn Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. youtube.com [youtube.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid and Pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two structurally related heterocyclic compounds: 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, also known as (L)-3,4-dehydroproline, and Pyrrole-2-carboxylic acid. While direct comparative studies are limited, this document synthesizes available experimental data to highlight their distinct biological profiles, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activities
This compound primarily acts as a proline analogue, significantly impacting collagen synthesis through the inhibition of prolyl hydroxylase. In contrast, Pyrrole-2-carboxylic acid is recognized for its potent inhibition of proline racemase, an enzyme crucial for certain bacteria and parasites, and also exhibits notable antifungal properties.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of each compound.
Table 1: Biological Activity of this compound (L-3,4-dehydroproline)
| Biological Target | Activity | Concentration | Cell/System | Reference |
| Prolyl Hydroxylase | Marked reduction in specific activity | 0.2 mM | Mammalian Cell Cultures | [1][2] |
| Collagen Synthesis | 40% reduction of [14C]hydroxyproline (cell layer) | 1 mM | 3T3 Cells | [1][2][3] |
| Collagen Synthesis | 70% reduction of [14C]hydroxyproline (medium) | 1 mM | 3T3 Cells | [1][2][3] |
Table 2: Biological Activity of Pyrrole-2-carboxylic acid
| Biological Target | Activity | Concentration | Enzyme/System | Reference |
| Proline Racemase | 50% Inhibition | 3.6 x 10⁻⁴ M | Proline Racemase | [4][5] |
| Proline Racemase | 98% Inhibition | 5.7 x 10⁻² M | Proline Racemase | [4][5] |
| Aspergillus niger | 58% reduction in spore viability (as CS-PCA biocomposite) | Not Specified | in vitro | [6] |
Mechanisms of Action and Signaling Pathways
This compound: Inhibition of Prolyl Hydroxylase and the HIF-1 Signaling Pathway
(L)-3,4-dehydroproline acts as a proline analogue and is hypothesized to be a suicide inhibitor of prolyl hydroxylase.[7] This enzyme is critical for the post-translational hydroxylation of proline residues in collagen, a step essential for its structural stability.[8][9] By inhibiting prolyl hydroxylase, 3,4-dehydroproline disrupts collagen synthesis and secretion.[1][2][3]
Prolyl hydroxylases (specifically PHD1, PHD2, and PHD3) are also key regulators of the Hypoxia-Inducible Factor (HIF-1) signaling pathway.[10][11][12] Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF-1, leading to its degradation. Inhibition of PHDs by compounds like 3,4-dehydroproline can stabilize HIF-1α, allowing it to promote the transcription of genes involved in cellular responses to hypoxia. This pathway is a significant target in cancer research.[13]
Pyrrole-2-carboxylic acid: Inhibition of Proline Racemase and Antifungal Action
Pyrrole-2-carboxylic acid is a potent competitive inhibitor of proline racemase, acting as a transition-state analogue.[14] Proline racemases are enzymes found in certain bacteria and parasites, such as Trypanosoma cruzi, that catalyze the interconversion of L- and D-proline.[14][15] This process is essential for the metabolism and pathogenesis of these organisms.[3][16] The inhibition of proline racemase is a validated therapeutic strategy against diseases like Chagas' disease.
The antifungal mechanism of pyrrole-2-carboxylic acid against fungi like Aspergillus niger is believed to involve the induction of oxidative stress, leading to damage of the cell membrane and cell wall.[6]
Experimental Protocols
Prolyl Hydroxylase Activity Assay
The activity of prolyl hydroxylase is typically measured by monitoring the formation of hydroxyproline from a proline-containing substrate. A common method involves:
-
Cell Culture: Mammalian cells (e.g., 3T3 fibroblasts) are cultured in a suitable medium.[1][2][3]
-
Treatment: The cells are exposed to varying concentrations of the inhibitor (e.g., 0.2 mM L-3,4-dehydroproline) for a specified duration.[1][2]
-
Radiolabeling: A radiolabeled precursor, such as [¹⁴C]proline, is added to the culture medium.[1][3]
-
Harvesting and Separation: After incubation, the cell layer and medium are separated. Proteins are precipitated and hydrolyzed.[1][3]
-
Quantification: The amount of [¹⁴C]hydroxyproline is quantified using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC), followed by scintillation counting.[1][3]
-
Data Analysis: The specific activity of prolyl hydroxylase is calculated and compared between treated and untreated cells.
Proline Racemase Inhibition Assay
The inhibition of proline racemase can be assessed by measuring the conversion of L-proline to D-proline or vice versa. A representative protocol includes:
-
Enzyme Preparation: Purified proline racemase is obtained from a source organism (e.g., Clostridium sticklandii or recombinant Trypanosoma cruzi).[15]
-
Reaction Mixture: The reaction is set up in a buffer solution containing the enzyme, the substrate (e.g., L-proline), and the inhibitor (pyrrole-2-carboxylic acid) at various concentrations.[4][5][17]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.[17]
-
Reaction Termination: The reaction is stopped, often by heat inactivation or the addition of an acid.
-
Product Quantification: The amount of the product (D-proline) is determined using methods such as HPLC with a chiral column or by coupling the reaction to a D-amino acid oxidase-based assay.
-
Data Analysis: The percentage of inhibition is calculated, and kinetic parameters like IC₅₀ or Kᵢ can be determined from dose-response curves.[4][5]
Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of antifungal compounds is often determined using a broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Aspergillus niger) is prepared.
-
Compound Dilution: The test compound is serially diluted in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for fungal growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.
Conclusion
This compound and Pyrrole-2-carboxylic acid, despite their structural similarities, exhibit distinct and specific biological activities. The former is a potent inhibitor of prolyl hydroxylase with implications for collagen-related disorders and cancer, while the latter targets proline racemase, offering a promising avenue for developing novel antimicrobial and antiparasitic agents. The experimental data and methodologies presented in this guide provide a foundation for further research and development of these compounds and their derivatives for various therapeutic applications.
References
- 1. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and Structural Discrimination of Proline Racemase and Hydroxyproline-2-Epimerase from Nosocomial and Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Inhibition of Proline Racemase [www1.udel.edu]
- 6. Synthesis of chitosan biocomposites loaded with pyrrole-2-carboxylic acid and assessment of their antifungal activity against Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of collagen synthesis and maturation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolyl hydroxylase domain enzymes and their role in cell signaling and cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolyl-hydroxylase 3: evolving roles for an ancient signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioengineer.org [bioengineer.org]
- 14. Proline racemase - Wikipedia [en.wikipedia.org]
- 15. Biochemical characterization of proline racemases from the human protozoan parasite Trypanosoma cruzi and definition of putative protein signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and Characterization of Bifunctional Proline Racemase/Hydroxyproline Epimerase from Archaea: Discrimination of Substrates and Molecular Evolution | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
Unveiling the Potential of 2,5-Dihydropyrrole Derivatives as Cyclooxygenase Inhibitors: A Comparative Analysis
A deep dive into the inhibitory effects of novel 2,5-dihydropyrrole derivatives on cyclooxygenase (COX) enzymes reveals a promising new class of anti-inflammatory agents. This guide provides a comparative analysis of their performance against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The quest for safer and more effective anti-inflammatory drugs has led researchers to explore novel chemical scaffolds that can selectively target the inducible cyclooxygenase-2 (COX-2) enzyme over the constitutive cyclooxygenase-1 (COX-1) enzyme.[1][2] Inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with undesirable side effects such as gastrointestinal complications.[2][3][4] A series of novel pyrrole and its derivatives, including 2,5-dihydropyrroles and pyrrolizines, have been synthesized and evaluated for their potential as COX inhibitors.[3][4][5][6]
Comparative Inhibitory Activity
The inhibitory potency of novel pyrrolizine derivatives was evaluated against both COX-1 and COX-2 enzymes and compared with the non-selective COX inhibitor indomethacin and the selective COX-2 inhibitor celecoxib.[6] The results, expressed as half-maximal inhibitory concentration (IC50), demonstrate that these novel compounds exhibit significant COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Indomethacin (Non-selective) | - | - | - |
| Celecoxib (COX-2 selective) | - | - | - |
| Compound 12 | 5.69 | 0.94 | 6.05 |
| Compound 13 | 4.88 | 0.85 | 5.74 |
| Compound 14 | 3.45 | 1.19 | 2.90 |
| Compound 15 | 2.45 | 0.86 | 2.85 |
| Compound 16 | 4.55 | 0.91 | 5.00 |
| Compound 17 | 5.11 | 0.88 | 5.81 |
| Compound 18 | 3.98 | 1.37 | 2.91 |
| Data adapted from a study on N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives.[6] |
Similarly, N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives were tested and showed potent inhibition of both COX-1 and COX-2, with some compounds demonstrating greater COX-2 selectivity than the reference drug, meloxicam.[7]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| Meloxicam | 1.81 ± 0.11 | 1.01 ± 0.08 | 1.79 |
| Compound A | 1.25 ± 0.09 | 0.53 ± 0.04 | 2.36 |
| Compound B | 2.15 ± 0.15 | 0.89 ± 0.07 | 2.42 |
| Compound C | 2.53 ± 0.18 | 0.95 ± 0.07 | 2.66 |
| Compound D | 1.55 ± 0.11 | 1.21 ± 0.09 | 1.28 |
| Compound E | 1.98 ± 0.14 | 0.69 ± 0.05 | 2.87 |
| Data adapted from a study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives.[7] |
COX Enzyme Signaling Pathway
The anti-inflammatory action of these compounds stems from their ability to inhibit COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[1][4]
Caption: The COX enzyme signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and the inhibitory action of 2,5-dihydropyrrole derivatives and NSAIDs.
Experimental Protocols
The validation of the inhibitory effects of these compounds relies on robust in vitro and ex vivo assays.
In Vitro Purified Enzyme Inhibition Assay
This assay directly measures the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes.[8][9]
-
Enzyme Preparation : Purified recombinant human or ovine COX-1 and COX-2 enzymes are utilized.[8]
-
Compound Preparation : Test compounds are serially diluted to generate a range of concentrations.[9]
-
Pre-incubation : The test compound is pre-incubated with either COX-1 or COX-2 enzyme for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.[9][10]
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[8]
-
Reaction Termination : After a set incubation time (e.g., 2-10 minutes), the reaction is terminated, often by adding hydrochloric acid.[9][10]
-
Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as liquid chromatography-tandem mass spectrometry (LC-MS-MS) or enzyme-linked immunosorbent assay (ELISA).[10][11][12]
-
Data Analysis : The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2. The selectivity index (SI) is then determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[8][9]
Human Whole Blood Assay (Ex Vivo)
This assay assesses the inhibitory effects of compounds in a more physiologically relevant environment.[8][13][14]
-
Blood Collection : Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.[8]
-
COX-1 Assay (Thromboxane B2 Production) :
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
The blood is allowed to clot for a specified time (e.g., 1 hour) at 37°C, which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.
-
The reaction is stopped by placing the samples on ice and centrifuging to obtain serum.
-
TXB2 levels in the serum are quantified using a specific radioimmunoassay (RIA) or ELISA.[8]
-
-
COX-2 Assay (Prostaglandin E2 Production) :
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.
-
The blood is incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 induction and PGE2 synthesis.
-
PGE2 levels in the plasma are quantified using RIA or ELISA.[8]
-
-
Data Analysis : The IC50 values for the inhibition of COX-1 and COX-2 are calculated, and the COX-2 selectivity is determined.[8]
Caption: A generalized experimental workflow for validating the inhibitory effects of 2,5-dihydropyrrole derivatives on COX enzymes using in vitro and ex vivo assays.
Conclusion
The preliminary data on 2,5-dihydropyrrole and related pyrrolizine derivatives highlight their potential as a new generation of selective COX-2 inhibitors. Their favorable selectivity indices suggest a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and safety profile for the management of inflammatory conditions.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1/2 (COX-1/COX-2) and 5-lipoxygenase (5-LOX) inhibitors of the 6,7-diaryl-2,3-1H-dihydropyrrolizine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 13. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Conformational Analysis of Peptides Containing 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acid analogs into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, proline and its derivatives play a pivotal role due to the unique conformational restrictions they impose on the peptide backbone. This guide provides a comparative framework for the conformational analysis of peptides containing 2,5-Dihydro-1H-pyrrole-2-carboxylic acid , an unsaturated proline analog. While direct, comprehensive experimental comparisons for this specific analog are not extensively available in published literature, this guide outlines the established methodologies and expected conformational effects by drawing parallels with well-studied proline analogs.
Introduction to Proline Analogs and Conformational Control
Proline's cyclic structure restricts the Ramachandran space of the preceding residue and influences the cis-trans isomerization of the Xaa-Pro peptide bond.[1] Modifications to the proline ring, such as substitution or the introduction of unsaturation, can further refine these conformational preferences, offering a toolkit for rational peptide design.[1] this compound, with its Cα-Cβ double bond, presents a unique structural element that is anticipated to flatten the pyrrolidine ring and alter its pucker, thereby influencing the local and global conformation of the peptide.
Alternative Proline Analogs for Comparison
A thorough conformational analysis of peptides containing this compound necessitates comparison with other relevant proline analogs to delineate its specific effects. Key comparators include:
-
L-Proline: The natural, saturated counterpart, serving as the baseline for comparison.
-
(2S,4R)-4-Hydroxyproline (Hyp): A common post-translationally modified proline found in collagen, known to influence thermal stability.
-
3,4-Dehydro-L-proline: An unsaturated analog with a Cγ-Cδ double bond, which alters the ring pucker and has been studied for its effect on peptide conformation.
-
Thiazolidine-4-carboxylic acid (Thz): A heteroatomic analog where the Cγ is replaced by a sulfur atom, impacting ring geometry and electronic properties.
-
Azetidine-2-carboxylic acid (Aze): A smaller, four-membered ring analog that imposes different backbone constraints.
Experimental Protocols for Conformational Analysis
A multi-pronged approach combining spectroscopic and computational methods is essential for a comprehensive conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution.
Sample Preparation: Peptides are typically dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. A common solvent system for mimicking a membrane environment is a mixture of water and trifluoroethanol (TFE).
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide. The chemical shift dispersion of amide protons is a good indicator of a well-structured peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid residue's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional structure. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment correlates amide protons with their nitrogen atoms, providing information on the electronic environment of each peptide bond.
Data Analysis: The collected NMR data is used to:
-
Assign all proton and carbon resonances to specific atoms in the peptide sequence.
-
Identify short, medium, and long-range NOEs to generate distance restraints.
-
Calculate dihedral angle restraints (φ, ψ) from coupling constants (e.g., ³J(HN,Hα)) using the Karplus equation.
-
Generate a family of 3D structures using molecular dynamics or simulated annealing programs (e.g., GROMACS, AMBER) that are consistent with the experimental restraints.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[2]
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a concentration of approximately 50-100 µM. The buffer should not have significant absorbance in the far-UV region (190-250 nm).
Data Acquisition:
-
CD spectra are recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Spectra are typically the average of multiple scans to improve the signal-to-noise ratio.
-
Measurements can be performed at different temperatures to assess thermal stability.
Data Analysis: The resulting CD spectrum provides a qualitative assessment of the secondary structure:
-
α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.
-
Random coil: Exhibits a strong negative band around 200 nm.
-
Polyproline II (PPII) helix: Characterized by a weak positive band around 228 nm and a strong negative band around 206 nm.
Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
Data Presentation: Comparative Conformational Parameters
Quantitative data from NMR and CD analyses should be summarized in tables for clear comparison.
Table 1: Comparison of Key Dihedral Angles (in degrees) for a Model Peptide Ac-X-Ala-NHMe Determined by NMR Spectroscopy
| Proline Analog (X) | φ (X) | ψ (X) | ω (Ala-X) | Ring Pucker |
| L-Proline | -60 ± 5 | -45 ± 10 | 175 ± 5 (trans) | Cγ-exo / Cγ-endo |
| This compound | tbd | tbd | tbd | Expected to be flatter |
| 3,4-Dehydro-L-proline | -65 ± 5 | -30 ± 10 | 178 ± 5 (trans) | Cγ-endo |
| (2S,4R)-4-Hydroxyproline | -70 ± 5 | -35 ± 10 | 176 ± 5 (trans) | Cγ-exo |
tbd: to be determined experimentally.
Table 2: Secondary Structure Estimation (%) from Circular Dichroism Spectra
| Peptide containing: | α-Helix | β-Sheet | Turn | Random Coil | PPII Helix |
| L-Proline | 5 | 20 | 35 | 40 | - |
| This compound | tbd | tbd | tbd | tbd | tbd |
| 3,4-Dehydro-L-proline | 8 | 15 | 45 | 32 | - |
| (2S,4R)-4-Hydroxyproline | 10 | 25 | 30 | 35 | - |
tbd: to be determined experimentally.
Mandatory Visualizations
Experimental Workflow for Conformational Analysis
Caption: Workflow for the synthesis and conformational analysis of peptides containing proline analogs.
Logical Comparison of Proline Analogs
Caption: Logical framework for comparing the conformational impact of various proline analogs.
Expected Conformational Impact of this compound
The introduction of a double bond between Cα and Cβ in the pyrrolidine ring of this compound is expected to have significant conformational consequences:
-
Ring Planarity: The sp² hybridization of Cα and Cβ will lead to a more planar ring structure compared to the puckered conformations (Cγ-endo and Cγ-exo) of proline. This planarity will likely restrict the φ dihedral angle more severely.
-
Backbone Dihedrals: The altered ring geometry will directly influence the allowed ψ dihedral angle, potentially favoring specific secondary structures like β-turns or extended conformations.
-
Cis/Trans Isomerization: The electronic effects of the double bond could alter the energy barrier for cis-trans isomerization of the preceding peptide bond, potentially favoring one isomer over the other compared to proline.
-
Secondary Structure Propensity: The unique conformational constraints may predispose peptides to adopt specific turn types or other ordered structures that are less populated when proline is present.
Conclusion
A systematic conformational analysis of peptides containing this compound, benchmarked against established proline analogs, is crucial for understanding its potential in peptide-based drug design and chemical biology. By employing a combination of high-resolution NMR spectroscopy, circular dichroism, and computational modeling, researchers can elucidate the precise structural consequences of this unique unsaturated proline mimetic. The methodologies and comparative framework presented in this guide provide a robust roadmap for such investigations, paving the way for the rational design of novel peptides with tailored conformational properties and enhanced biological functions.
References
"2,5-Dihydro-1H-pyrrole-2-carboxylic acid as a constrained proline analog for collagen mimetic peptides"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of constrained proline analogs used in the design of collagen mimetic peptides (CMPs). While the primary focus of this guide was intended to be on 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a thorough review of the current scientific literature did not yield specific studies on its incorporation into CMPs and its direct comparison with other analogs. Therefore, this guide will focus on a comparative analysis of other well-documented constrained proline analogs: Proline (Pro) , 4(R)-Hydroxyproline (Hyp) , and 3,4-Dehydroproline .
The stability and biological activity of collagen and CMPs are critically dependent on the conformational rigidity of the proline ring. Modifying the proline ring through the introduction of constraints, such as unsaturation or hydroxylation, can significantly impact the triple helix stability and folding. This guide summarizes key experimental data and methodologies to aid researchers in the selection and design of proline analogs for their specific applications.
Comparative Performance of Proline Analogs
The thermal stability of collagen mimetic peptides is a key indicator of the successful formation and stability of the triple helix. This stability is quantified by the melting temperature (Tm), the temperature at which 50% of the triple helix is denatured. The following table summarizes the thermal stability of CMPs incorporating Proline, 4(R)-Hydroxyproline, and findings related to 3,4-Dehydroproline.
| Proline Analog | Peptide Sequence Context | Melting Temperature (Tm) (°C) | Key Findings |
| Proline (Pro) | (Pro-Pro-Gly)₁₀ | ~24 | Forms a stable triple helix, but with lower thermal stability compared to Hyp-containing peptides. |
| 4(R)-Hydroxyproline (Hyp) | (Pro-Hyp-Gly)₁₀ | ~58 | Significantly enhances the thermal stability of the collagen triple helix.[1] The hydroxyl group is thought to contribute to stability through stereoelectronic effects and by organizing a stabilizing hydration network. |
| 3,4-Dehydroproline | N/A (in vitro studies) | N/A (destabilizing effect) | Studies have shown that 3,4-dehydroproline can be incorporated into collagen but it inhibits the action of prolyl hydroxylase, an enzyme crucial for collagen maturation.[2] This inhibition leads to a decrease in hydroxyproline content and subsequently destabilizes the collagen triple helix.[3] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of collagen mimetic peptides. Below are generalized methodologies based on common practices in the field.
1. Peptide Synthesis:
-
Method: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for synthesizing CMPs.
-
Resin: A suitable resin, such as Rink Amide resin, is used to support the growing peptide chain.
-
Coupling: Amino acids are sequentially coupled to the growing peptide chain using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the peptide using a solution of piperidine in DMF (dimethylformamide).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
2. Circular Dichroism (CD) Spectroscopy:
-
Purpose: CD spectroscopy is used to confirm the formation of the collagen triple helix and to determine its thermal stability.
-
Sample Preparation: Purified peptides are dissolved in a suitable buffer, such as phosphate-buffered saline (PBS), at a specific concentration (e.g., 0.2 mg/mL).
-
Measurement: CD spectra are recorded at a low temperature (e.g., 4°C) to confirm the presence of the characteristic triple helix signal, which includes a positive peak around 225 nm and a negative peak around 200 nm.[4]
-
Thermal Denaturation: To determine the melting temperature (Tm), the sample is heated at a controlled rate (e.g., 10°C/hour), and the CD signal at 225 nm is monitored. The Tm is the midpoint of the thermal transition curve.[5]
Visualizing the Impact of Proline Analogs
The following diagrams illustrate the conceptual workflow for evaluating constrained proline analogs and the signaling pathway affected by 3,4-dehydroproline.
Caption: Experimental workflow for comparing constrained proline analogs.
Caption: Inhibition of prolyl hydroxylase by 3,4-dehydroproline.
References
- 1. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of collagen synthesis and maturation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of L-3,4-dehydroproline on collagen synthesis and prolyl hydroxylase activity in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylation-induced stabilization of the collagen triple helix. Further characterization of peptides with 4(R)-hydroxyproline in the Xaa position - PubMed [pubmed.ncbi.nlm.nih.gov]
"inhibitory kinetics of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid on proline racemase"
Proline Racemase and its Inhibition
Proline racemase is an enzyme that catalyzes the interconversion of L-proline and D-proline. This enzyme is a potential therapeutic target, particularly in the context of diseases caused by trypanosomes. The catalytic mechanism involves two cysteine residues in the active site that facilitate the removal and addition of a proton at the α-carbon of proline, proceeding through a planar transition state. Molecules that mimic this planar transition state, such as 2,5-Dihydro-1H-pyrrole-2-carboxylic acid (also known as Δ¹-pyrroline-2-carboxylate) and pyrrole-2-carboxylic acid, act as potent competitive inhibitors.[1][2]
Comparative Inhibitory Kinetics
The following table summarizes the available quantitative data on the inhibition of proline racemase from Clostridium sticklandii by various compounds. The data is primarily based on the work of Cardinale & Abeles (1968).[3][4] For context, the Michaelis-Menten constants (Km) for the natural substrates, D- and L-proline, are also included.
| Compound | Concentration (M) | Percent Inhibition (%) | Inhibitory Constant (Ki / IC50) | Type of Inhibition | Reference |
| Substrates | |||||
| L-Proline | - | - | Km = 3.8 mM | - | [4][5] |
| D-Proline | - | - | Km = 2.3 mM | - | [4][5] |
| Inhibitors | |||||
| This compound | Not specified | Not specified | Not specified | Transition-state analogue | [5] |
| Pyrrole-2-carboxylate | 5.7 x 10⁻² | 98 | IC50 ≈ 3.6 x 10⁻⁴ M (360 µM) | Competitive | [3][4] |
| 3.6 x 10⁻⁴ | 50 | [3][4] | |||
| 2-Thiophenecarboxylate | 5.7 x 10⁻² | 73 | Not determined | Not determined | [3][4] |
| Pipecolate | 1.1 x 10⁻¹ | 18 | Not determined | Not determined | [3][4] |
| 2-Furoate | 5.7 x 10⁻² | 11 | Not determined | Not determined | [3][4] |
| Tetrahydrofuroate | 1.1 x 10⁻¹ | 10 | Not determined | Not determined | [3][4] |
| Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate | Not specified | Not specified | Ki = 111 ± 15 mM | Noncompetitive | [6] |
| 7-azabicyclo[2.2.1]heptan-7-ium-1-carboxylate | 1.425 x 10⁻¹ | 29 | Not determined | Not determined | [6] |
Visualizing the Mechanism and Experimental Workflow
To better understand the inhibition of proline racemase, the following diagrams illustrate the proposed catalytic mechanism and a typical experimental workflow for an inhibition assay.
Caption: Proposed mechanism of proline racemase and inhibition.
Caption: Workflow for a proline racemase inhibition assay.
Experimental Protocols
The following is a generalized protocol for determining the inhibitory kinetics of compounds against proline racemase, based on established methodologies.
Materials and Reagents
-
Purified proline racemase enzyme
-
L-proline and D-proline
-
Inhibitor compound (e.g., this compound)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 10 mM β-mercaptoethanol)
-
Ninhydrin reagent (for colorimetric detection)
-
Glacial acetic acid
-
Toluene
-
Spectrophotometer or microplate reader
Enzyme Assay Procedure (Colorimetric Method)
This protocol is adapted from the method of Cardinale and Abeles (1968), which measures the conversion of L-proline to D-proline.
-
Preparation of Reaction Mixtures:
-
In a series of microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, a fixed concentration of proline racemase, and varying concentrations of the inhibitor.
-
Include a control reaction with no inhibitor.
-
Pre-incubate the mixtures at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding a fixed concentration of L-proline to each tube. The final volume of the reaction mixture is typically 100-200 µL.
-
-
Incubation and Termination:
-
Incubate the reactions at 37°C for a predetermined time, ensuring that the reaction remains in the linear range (typically 10-30 minutes).
-
Terminate the reaction by adding an equal volume of glacial acetic acid.
-
-
Color Development and Measurement:
-
Add the ninhydrin reagent to each tube.
-
Heat the tubes in a boiling water bath for a specified time (e.g., 30 minutes) to allow for color development. The reaction with D-proline in the presence of ninhydrin under acidic conditions produces a characteristic color.
-
After cooling, extract the chromophore into toluene by vigorous vortexing.
-
Measure the absorbance of the toluene layer at the appropriate wavelength (e.g., 520 nm) using a spectrophotometer.
-
Data Analysis
-
Calculation of Initial Velocities:
-
Generate a standard curve using known concentrations of D-proline to correlate absorbance with the amount of product formed.
-
Calculate the initial reaction velocity (v₀) for each inhibitor concentration.
-
-
Determination of IC50:
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
-
Determination of Ki and Inhibition Type:
-
To determine the inhibition constant (Ki) and the type of inhibition, perform the assay with varying concentrations of both the substrate (L-proline) and the inhibitor.
-
Generate a Lineweaver-Burk plot (1/v₀ versus 1/[S]) for each inhibitor concentration.
-
The pattern of the lines on the plot will indicate the type of inhibition (e.g., competitive, noncompetitive, or uncompetitive).
-
For competitive inhibition, the Ki can be calculated from the x-intercepts of the lines. For other types of inhibition, replots of the slopes or y-intercepts versus inhibitor concentration are used to determine Ki.
-
This guide provides a framework for comparing the inhibitory effects of this compound and other compounds on proline racemase. Further experimental studies are required to determine the precise kinetic parameters of this compound and to fully elucidate its potential as a therapeutic agent.
References
- 1. Purification and mechanism of action of proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction mechanism and structure of the active site of proline racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Inhibition of Proline Racemase [www1.udel.edu]
- 5. The inhibition of proline racemase by a transition state analogue: delta-1-pyrroline-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of serine and proline racemases by substrate-product analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Peptide Backbone Dynamics: A Comparative Guide to Cis-Trans Isomerization in Peptides Containing Proline and its Unsaturated Analogs
For researchers, scientists, and drug development professionals, understanding the conformational dynamics of peptides is paramount for rational drug design and elucidating biological function. The presence of proline and its analogs introduces a unique conformational feature: the cis-trans isomerization of the Xaa-Pro peptide bond. This equilibrium and the kinetics of interconversion can significantly impact peptide and protein structure, folding, and molecular recognition. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) evidence for cis-trans isomerization in peptides, focusing on the well-characterized proline residue and its unsaturated analog, 3,4-dehydroproline, as a proxy to understand the potential behavior of peptides incorporating 2,5-Dihydro-1H-pyrrole-2-carboxylic acid.
While direct experimental data on peptides containing this compound is limited in the current literature, the analysis of structurally similar analogs like 3,4-dehydroproline provides valuable insights into how ring unsaturation influences the conformational preferences of the peptide backbone.
The Pivotal Role of Proline in Peptide Conformation
The cyclic nature of the proline side chain restricts the rotation around the N-Cα bond, leading to a significantly lower energy barrier between the cis and trans conformations of the preceding peptide bond compared to non-prolyl peptide bonds.[1] This results in a notable population of the cis isomer, which can be readily detected and quantified by NMR spectroscopy.[2] The cis:trans ratio and the rate of isomerization are sensitive to the local chemical environment, including the nature of the flanking amino acid residues, solvent polarity, and temperature.[2][3]
Comparison of Isomerization Parameters: Proline vs. 3,4-Dehydroproline
NMR spectroscopy is the primary tool for characterizing cis-trans isomerization at an atomic level.[2] Key parameters include the equilibrium constant (K_trans/cis_) and the rate constants for the interconversion (k_cis→trans_ and k_trans→cis_). Below is a summary of typical findings for proline-containing peptides compared to those with the unsaturated analog, 3,4-dehydroproline.
| Parameter | Proline-Containing Peptides | 3,4-Dehydroproline-Containing Peptides (Proxy for Unsaturated Analogs) | Key Observations & Implications |
| Equilibrium Constant (K_trans/cis_) | Typically ranges from 4:1 to 9:1 in model peptides.[4] The trans conformation is generally favored. | The introduction of the double bond can shift the equilibrium, often favoring the cis conformation to a greater extent than proline. This is attributed to altered ring pucker and steric interactions. | The increased cis population in unsaturated analogs can be exploited to pre-organize peptides into specific conformations for enhanced receptor binding or biological activity. |
| Rate of Isomerization (k) | The interconversion is a slow process on the NMR timescale, with rate constants typically in the range of 10⁻² to 10⁻⁴ s⁻¹ at room temperature.[3] | The rate of isomerization can be faster compared to proline-containing peptides. For instance, N-acetyl-2,3-dehydroproline shows a more rapid exchange between cis and trans states.[5] | A faster isomerization rate implies a more dynamic backbone, which could be advantageous for processes requiring conformational flexibility. Conversely, a locked or slowly exchanging conformer might be desirable for rigid scaffolds. |
| Activation Energy (Ea) | The energy barrier for rotation is approximately 20 kcal/mol. | The presence of the double bond can lower the activation energy for isomerization. | A lower energy barrier facilitates faster interconversion between the two isomeric states. |
Note: The quantitative data presented are generalized from various studies on model peptides. The exact values are highly dependent on the peptide sequence and experimental conditions.
Experimental Protocols for NMR Analysis of Cis-Trans Isomerization
The following are detailed methodologies for key NMR experiments used to characterize the cis-trans isomerization of prolyl and related peptide bonds.
Sample Preparation for NMR Spectroscopy
-
Peptide Synthesis: Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc or Boc chemistry.[6] The non-standard amino acid, such as this compound or 3,4-dehydroproline, is incorporated as a protected building block.
-
Purification: The synthesized peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Conditions: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a buffer solution) to a final concentration of 1-5 mM.[7] The pH of the solution is adjusted as required for the specific study.
One-Dimensional (1D) ¹H NMR Spectroscopy
-
Purpose: To obtain an initial overview of the sample and identify the presence of multiple conformational states.
-
Procedure: A standard 1D ¹H NMR spectrum is acquired. The presence of two distinct sets of resonances for protons near the Xaa-Pro bond (e.g., Hα of the preceding residue and Hα, Hβ, Hγ, and Hδ of the proline analog) is indicative of cis and trans isomers that are slowly interconverting on the NMR timescale.
-
Data Analysis: The relative populations of the cis and trans isomers can be estimated by integrating the corresponding well-resolved proton signals.
Two-Dimensional (2D) NMR Spectroscopy
-
Purpose: To unambiguously assign the resonances of both cis and trans isomers and to obtain structural and dynamic information.
-
Key Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to identify the complete spin systems of individual amino acid residues for both isomers.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons.[8] The key diagnostic NOE for the trans isomer is a strong cross-peak between the Hα of the preceding residue (i) and the Hδ of the proline analog (i+1). For the cis isomer, a strong NOE is observed between the Hα(i) and Hα(i+1).[9]
-
EXSY (Exchange Spectroscopy): This experiment is crucial for directly observing the chemical exchange between the cis and trans isomers. The presence of cross-peaks between the resonances of the two isomers confirms that they are interconverting.
-
-
Data Analysis:
-
Resonance Assignment: The TOCSY and NOESY/ROESY spectra are used to assign the ¹H resonances for both isomeric forms.
-
Quantification of Isomer Population: The volumes of the cross-peaks in the NOESY/ROESY or EXSY spectra can be used to determine the equilibrium constant (K_trans/cis_).
-
Determination of Rate Constants: The rate constants of isomerization (k) can be calculated from the EXSY cross-peak and diagonal peak intensities at different mixing times.
-
Temperature-Dependent NMR Studies
-
Purpose: To determine the thermodynamic parameters (ΔH° and ΔS°) of the isomerization.
-
Procedure: A series of 1D or 2D NMR spectra are recorded at different temperatures.
-
Data Analysis: The equilibrium constant (K_trans/cis_) is determined at each temperature. A van't Hoff plot (ln(K) vs. 1/T) is then constructed. The slope of the plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.
Visualizing the Isomerization Process
The following diagrams illustrate the key concepts and workflows discussed.
Concluding Remarks
The incorporation of proline analogs, such as this compound, into peptides offers a powerful strategy for modulating their conformational properties. Based on studies of similar unsaturated analogs like 3,4-dehydroproline, it is anticipated that the introduction of a double bond in the pyrrolidine ring will significantly influence the cis-trans equilibrium and the kinetics of isomerization. A thorough characterization of these effects using the detailed NMR methodologies outlined in this guide is essential for the rational design of peptidomimetics with tailored structural and dynamic features for therapeutic and biotechnological applications. Future studies directly investigating peptides with this compound are needed to provide precise quantitative data and further refine our understanding of these important conformational switches.
References
- 1. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nmr studies of the rates of proline cis–trans isomerization in oligopeptides | Semantic Scholar [semanticscholar.org]
- 4. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s-Cis...and s-trans isomerism in acylproline analogs. Models for conformationally locked proline peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 8. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 9. benchchem.com [benchchem.com]
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometric Fragmentation of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the structural nuances of bioactive molecules is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing detailed insights into molecular structure through fragmentation analysis. This guide offers a comparative analysis of the mass spectrometric fragmentation patterns of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a proline analog of significant interest, and its common derivatives. Due to the limited availability of direct experimental data for this specific molecule and its simple derivatives in public databases, this guide combines available database information with theoretical fragmentation predictions based on established chemical principles.
Executive Summary
This guide provides a detailed comparison of the expected mass spectrometric fragmentation patterns of this compound and two of its key derivatives: the methyl ester and the N-acetyl derivative. While a tandem mass spectrometry (MS/MS) record for the parent compound exists, detailed public fragmentation data is scarce. Consequently, this guide presents a predicted fragmentation pattern for the parent molecule based on its known chemical structure and general fragmentation rules for similar compounds, alongside predicted patterns for its derivatives. The objective is to provide a foundational understanding for researchers working with these or structurally related compounds.
Mass Spectrometric Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions are analyzed. This process provides a "fingerprint" of the molecule, revealing details about its structure.
This compound: The Parent Molecule
This compound, also known as 3,4-Dehydro-L-proline, is an unsaturated analog of the amino acid proline. A record in the NIST database indicates the existence of an MS/MS spectrum for a precursor ion with an m/z of 114.055, corresponding to the protonated molecule [M+H]⁺.[1]
Based on the principles of mass spectrometry, the fragmentation of the protonated molecule is expected to proceed through several key pathways:
-
Loss of Water (H₂O): A common fragmentation pathway for molecules containing a carboxylic acid group is the neutral loss of water (18 Da).
-
Loss of Carbon Monoxide (CO): Subsequent to the loss of water, the resulting ion may lose carbon monoxide (28 Da).
-
Decarboxylation (Loss of CO₂): Direct loss of carbon dioxide (44 Da) from the carboxylic acid group is another characteristic fragmentation.
-
Ring Opening and Subsequent Fragmentations: The pyrroline ring can undergo cleavage, leading to a variety of smaller fragment ions.
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate: The Ester Derivative
Esterification of the carboxylic acid group to a methyl ester would increase the mass of the molecule by 14 Da (CH₂). The fragmentation of its protonated form, [M+H]⁺, would be expected to differ significantly:
-
Loss of Methanol (CH₃OH): A characteristic fragmentation for methyl esters is the neutral loss of methanol (32 Da).
-
Loss of the Methoxycarbonyl Group (•COOCH₃): Cleavage of the ester group can result in the loss of a methoxycarbonyl radical (59 Da).
-
Ring-related Fragmentations: Similar to the parent molecule, fragmentation of the pyrroline ring would also be expected.
N-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid: The Amide Derivative
N-acetylation adds an acetyl group to the nitrogen atom of the pyrroline ring, increasing the molecular weight by 42 Da (CH₃CO). This modification would introduce new fragmentation pathways:
-
Loss of Ketene (CH₂CO): A characteristic fragmentation of N-acetylated compounds is the neutral loss of ketene (42 Da).
-
Loss of the Acetyl Group (•COCH₃): Cleavage of the N-acetyl group can lead to the loss of an acetyl radical (43 Da).
-
Decarboxylation and Water Loss: The carboxylic acid group would still be expected to undergo loss of water and carbon dioxide.
Comparative Data of Predicted Fragmentation Patterns
The following table summarizes the predicted major fragment ions for this compound and its derivatives. It is important to note that these are theoretical predictions and actual experimental results may vary in terms of the relative abundance of each fragment.
| Precursor Ion | Predicted Fragment Ion | m/z of Fragment | Neutral Loss |
| This compound [M+H]⁺ (m/z 114) | [M+H - H₂O]⁺ | 96 | H₂O (18 Da) |
| [M+H - CO₂]⁺ | 70 | CO₂ (44 Da) | |
| [M+H - H₂O - CO]⁺ | 68 | H₂O + CO (46 Da) | |
| Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate [M+H]⁺ (m/z 128) | [M+H - CH₃OH]⁺ | 96 | CH₃OH (32 Da) |
| [M+H - •COOCH₃]⁺ | 69 | •COOCH₃ (59 Da) | |
| N-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid [M+H]⁺ (m/z 156) | [M+H - H₂O]⁺ | 138 | H₂O (18 Da) |
| [M+H - CH₂CO]⁺ | 114 | CH₂CO (42 Da) | |
| [M+H - CO₂]⁺ | 112 | CO₂ (44 Da) | |
| [M+H - •COCH₃]⁺ | 113 | •COCH₃ (43 Da) |
Experimental Protocols
Sample Preparation
-
Standard Solutions: Prepare stock solutions of the analyte (this compound or its derivative) in a suitable solvent, such as a mixture of water and methanol or acetonitrile, at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solutions with the mobile phase to be used for analysis to final concentrations in the range of 1-10 µg/mL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of amino acids and their derivatives to generate protonated molecules [M+H]⁺.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer is suitable for MS/MS experiments.
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS/MS Parameters:
-
Precursor Ion Selection: The m/z of the protonated molecule of interest is selected in the first mass analyzer (Q1).
-
Collision Gas: Argon is commonly used as the collision gas in the collision cell (Q2).
-
Collision Energy: The collision energy is optimized for each compound to achieve optimal fragmentation. A typical starting point would be in the range of 10-30 eV.
-
Fragment Ion Scanning: The third mass analyzer (Q3) is scanned to detect the fragment ions produced in the collision cell.
-
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways for this compound and its methyl ester derivative.
Caption: Predicted fragmentation of this compound.
Caption: Predicted fragmentation of the methyl ester derivative.
Conclusion
This guide provides a foundational comparison of the mass spectrometric fragmentation patterns of this compound and its methyl ester and N-acetyl derivatives. While based on theoretical predictions due to the scarcity of public experimental data, the outlined fragmentation pathways offer valuable insights for researchers in the fields of drug discovery, metabolomics, and analytical chemistry. The provided general experimental protocol serves as a starting point for developing specific methods for the analysis of these and similar compounds. Further experimental work is necessary to fully characterize and confirm the fragmentation patterns of these important molecules.
References
A Comparative Analysis of 2,5-Dihydropyrrole Carboxylates and Standard Chemotherapeutic Agents in Oncology
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Among the myriad of heterocyclic compounds being investigated, 2,5-dihydropyrrole carboxylates have emerged as a promising scaffold. This guide provides a comparative overview of the in vitro efficacy of select 2,5-dihydropyrrole carboxylates against various cancer cell lines, juxtaposed with the performance of established standard-of-care chemotherapeutic drugs. The data presented herein is collated from various preclinical studies and aims to offer a clear, data-driven perspective for researchers in the field.
Quantitative Efficacy Analysis: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values for various 2,5-dihydropyrrole carboxylate derivatives and standard anticancer drugs across several common cancer cell lines. It is important to note that IC50 values can vary between experiments due to factors such as incubation time, cell density, and specific assay conditions.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) against Human Breast Adenocarcinoma (MCF-7)
| Compound/Drug | Class | IC50 (µM) | Reference |
| Dihydropyrrole Derivative 1 (with sulfonamide moiety) | 2,5-Dihydropyrrole Carboxylate | 19.8 | [1] |
| Cisplatin | Platinum-based | 1.0 - 2.5 | [2] |
| Doxorubicin | Anthracycline | ~5.05 | [3] |
| Paclitaxel (Taxol) | Taxane | ~0.063 | [4] |
| 5-Fluorouracil | Antimetabolite | Varies widely | [5] |
Table 2: Comparative in vitro Cytotoxicity (IC50 in µM) against Human Colon Adenocarcinoma (HT-29)
| Compound/Drug | Class | IC50 (µM) | Reference |
| Cisplatin | Platinum-based | ~10.8 (24h), ~8.6 (48h) | [6][7] |
| 5-Fluorouracil | Antimetabolite | Varies, can be >100 | [8][9] |
| Oxaliplatin | Platinum-based | ~1.9 | [10] |
| Doxorubicin | Anthracycline | Varies | [8] |
| Irinotecan | Topoisomerase I Inhibitor | Varies | [9] |
Table 3: Comparative in vitro Cytotoxicity (IC50 in µM) against Human Lung Carcinoma (A549)
| Compound/Drug | Class | IC50 (µM) | Reference |
| Cisplatin | Platinum-based | 6.14 - 8.63 | [11][12] |
| Doxorubicin | Anthracycline | ~5.05 | [3] |
| Paclitaxel (Taxol) | Taxane | Varies | |
| Etoposide | Topoisomerase II Inhibitor | 3.49 | [12] |
| 5-Fluorouracil | Antimetabolite | ~110.2 | [11] |
Experimental Protocols: Methodologies for Cytotoxicity Assessment
The data presented in the tables above are primarily derived from the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.
MTT Assay Protocol
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines and to calculate the IC50 value.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The formazan is then solubilized, and the absorbance is measured using a spectrophotometer.
Materials:
-
Cancer cell lines (e.g., MCF-7, HT-29, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
Test compounds (2,5-dihydropyrrole carboxylates and standard drugs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell viability (typically >95%).
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and standard drugs in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (cells treated with medium containing the solvent only) and a blank control (medium only, no cells).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plates on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
The IC50 value is determined from the dose-response curve as the concentration that results in 50% cell viability.
-
Visualizing the Mechanisms of Action
The anticancer activity of both novel compounds and standard drugs is often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death). The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling pathways.
Experimental Workflow for in vitro Cytotoxicity Screening
Caption: A typical workflow for determining the IC50 values of test compounds using the MTT assay.
Generalized Apoptotic Signaling Pathway
Many chemotherapeutic agents, including potentially 2,5-dihydropyrrole carboxylates, exert their anticancer effects by inducing apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified overview of the intrinsic and extrinsic pathways of apoptosis induced by chemotherapy.
Cell Cycle Arrest Signaling Pathway
Interference with the cell cycle is another common mechanism of action for anticancer drugs. By halting cell cycle progression, particularly at the G2/M checkpoint, these agents can prevent cancer cell proliferation and trigger apoptosis. Some pyrrole derivatives have been shown to induce G2/M cell cycle arrest.[13][14]
Caption: Mechanism of G2/M cell cycle arrest induced by microtubule-targeting agents.
Concluding Remarks for the Research Professional
The preliminary in vitro data for certain 2,5-dihydropyrrole carboxylate derivatives indicate promising anticancer activity, in some cases comparable to or exceeding that of standard chemotherapeutic agents against specific cell lines. However, it is crucial to acknowledge that these are early-stage findings. The development of any new anticancer agent requires a rigorous and comprehensive evaluation, including:
-
Broad-spectrum screening: Testing against a wider panel of cancer cell lines to determine the spectrum of activity.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In vivo studies: Evaluating the efficacy, pharmacokinetics, and toxicity in animal models.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and reduce off-target effects.
This guide serves as a foundational resource for researchers interested in the potential of 2,5-dihydropyrrole carboxylates as a novel class of anticancer agents. The provided data and experimental frameworks are intended to facilitate further investigation and drug development efforts in this promising area of oncology research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. netjournals.org [netjournals.org]
- 13. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"in vitro validation of antimicrobial properties of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid derivatives"
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Pyrrole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. This guide provides an objective comparison of the in vitro antimicrobial performance of various pyrrole derivatives against common pathogens, supported by experimental data from recent studies. While the initial focus was on 2,5-Dihydro-1H-pyrrole-2-carboxylic acid derivatives, the available literature provides more extensive data on related pyrrole, pyrrolidine, and pyrrolidine-dione scaffolds. This guide, therefore, encompasses these structurally related compounds to offer a broader comparative analysis.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of novel compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various pyrrole derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The performance of these derivatives is compared with standard antimicrobial agents, Ciprofloxacin (for bacteria) and Clotrimazole (for fungi).
Antibacterial Activity
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Pyrrole Derivatives against Bacterial Strains
| Compound Class | Specific Derivative | Staphylococcus aureus | Escherichia coli | Reference Compound | S. aureus MIC | E. coli MIC |
| Pyrrole-2-carboxamide | Compound 4i | - | 1.56 | Ciprofloxacin | 0.5 - 12.5 | 0.013 - 0.016 |
| Compound 5c | - | 6.05 | Ciprofloxacin | 0.5 - 12.5 | 0.013 - 0.016 | |
| Compound 5e | - | 6.25 | Ciprofloxacin | 0.5 - 12.5 | 0.013 - 0.016 | |
| N-Phenylpyrrolamide | Compound 22e | 0.25 | - | Ciprofloxacin | 0.5 - 12.5 | - |
| Pyrrolidine-2,5-dione | Compound 5 | 32 - 128 | - | Ciprofloxacin | 0.50 - 16 | - |
| Compound 8 | 16 - 64 | - | Ciprofloxacin | 0.50 - 16 | - |
Data sourced from multiple studies. MIC values for reference compounds represent a range observed across different studies and strains.[1][2][3][4][5][6][7][8]
Antifungal Activity
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Pyrrole Derivatives against Fungal Strains
| Compound Class | Specific Derivative | Candida albicans | Aspergillus niger | Reference Compound | C. albicans MIC | A. niger MIC |
| Pyrrolidine-2,5-dione | Compound 5a | 0.125 (µM) | - | Clotrimazole | 0.008 - 8 | - |
| Compound 5b | 0.5 (µM) | - | Clotrimazole | 0.008 - 8 | - | |
| Compound 5c | 0.5 (µM) | - | Clotrimazole | 0.008 - 8 | - | |
| Compound 5 | 64 - 128 | - | Nystatin | 0.50 - 2 | - | |
| Compound 8 | 64 - 256 | - | Nystatin | 0.50 - 2 | - |
Note: Some MIC values were reported in µM and are indicated as such. The reference compound Nystatin is included as it was used in the cited study.[4][8][9][10][11][12][13]
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of the antimicrobial activity of the synthesized compounds typically follows a standardized workflow to ensure reproducibility and comparability of the results. The diagram below illustrates the key stages involved in in vitro antimicrobial susceptibility testing.
Caption: General workflow for in vitro antimicrobial susceptibility testing.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antimicrobial properties. The following sections describe the methodologies for two widely used assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Reagents and Materials:
-
Test compounds: Prepare stock solutions of the pyrrole derivatives and reference antibiotics in a suitable solvent (e.g., DMSO).
-
Culture medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Microplates: Use sterile 96-well microtiter plates.
-
Microbial inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Assay Procedure:
-
Dispense 100 µL of sterile broth into each well of the microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
-
Incubation and Reading:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to various antimicrobial agents.
-
Preparation of Materials:
-
Agar plates: Use Mueller-Hinton agar (MHA) plates with a depth of 4 mm.
-
Filter paper disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
Bacterial inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.
-
Allow the plate to dry for a few minutes.
-
Aseptically apply the impregnated paper disks onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is used to classify the organism as susceptible, intermediate, or resistant to the tested agent based on standardized charts.
-
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Emergence of Resistance of Candida albicans to Clotrimazole in Human Immunodeficiency Virus-Infected Children: In Vitro and Clinical Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,5-Dihydro-1H-pyrrole-2-carboxylic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid, a compound requiring careful management due to its potential hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Minimizes inhalation of any potential vapors or dust. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[4]
-
Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., filter paper, pipette tips), in a designated and compatible waste container.[4]
-
The container must be made of a material that will not react with the chemical.[6]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound".
-
-
Container Management:
-
Keep the waste container tightly sealed when not in use to prevent the release of vapors.[2][4][7]
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][8]
-
Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[9]
-
-
Final Disposal:
-
Decontamination of Empty Containers:
Emergency Procedures
In the event of a spill or exposure, follow these immediate actions:
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
-
For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and sweep it into the designated hazardous waste container.[1][3]
-
Clean the spill area thoroughly.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][7] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. capotchem.com [capotchem.com]
Personal protective equipment for handling 2,5-Dihydro-1H-pyrrole-2-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Dihydro-1H-pyrrole-2-carboxylic acid was located. The following guidance is based on the safety protocols for structurally similar compounds, including Pyrrole-2-carboxylic acid and 1H-Pyrrole-2,5-dicarboxylic acid. Researchers should handle this compound with caution and adhere to all institutional safety protocols.
This guide provides essential, immediate safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE for routine laboratory operations and in the event of an emergency spill.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling | Chemical safety goggles that meet ANSI Z.87.1 1989 standard.[1] | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately upon contact with the chemical.[1] | Laboratory coat, long pants, and closed-toe shoes.[1] | Not generally required if work is performed in a well-ventilated area or a chemical fume hood.[2][3] |
| Emergency Spill | Chemical safety goggles and a face shield.[1] | Double gloving with chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat. | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), depending on the spill size and ventilation.[4] |
Experimental Protocols: Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a lab coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, don a respirator. Ensure it has been fit-tested.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Gown/Lab Coat: Remove the lab coat by turning it inside out, without touching the exterior.
-
Hand Hygiene: Perform hand hygiene.
-
Goggles/Face Shield: Remove eye and face protection from the back.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash and dry hands thoroughly.
Operational and Disposal Plans
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[2]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
Disposal Plan:
-
Dispose of contaminated waste, including gloves and lab coats, in a designated hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal.[2]
-
Unused product should be disposed of as hazardous waste through a licensed disposal company.[5]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow based on task risk assessment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
